molecular formula C6H6O2S B1268378 Methyl 3-thiophenecarboxylate CAS No. 22913-26-4

Methyl 3-thiophenecarboxylate

Cat. No.: B1268378
CAS No.: 22913-26-4
M. Wt: 142.18 g/mol
InChI Key: ZTRAEMILTFNZSM-UHFFFAOYSA-N
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Description

Methyl 3-thiophenecarboxylate is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRAEMILTFNZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341583
Record name Methyl 3-thiophenecarboxylate
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-26-4
Record name 3-Thiophenecarboxylic acid, methyl ester
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Record name Methyl 3-thiophenecarboxylate
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Record name Methyl 3-thiophenecarboxylate
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Foundational & Exploratory

"Methyl 3-thiophenecarboxylate" synthesis from 3-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of methyl 3-thiophenecarboxylate from 3-thiophenecarboxylic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and well-established reaction for the preparation of esters from carboxylic acids and alcohols. This document outlines the reaction mechanism, experimental protocol, and key quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis from the readily available 3-thiophenecarboxylic acid is a fundamental transformation. The most common and direct route for this conversion is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of the carboxylic acid with methanol.[1] This reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[1][2]

Reaction Scheme and Mechanism

The overall reaction is the esterification of 3-thiophenecarboxylic acid with methanol, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).

Reaction:

The mechanism of the Fischer esterification proceeds through several key steps:[1]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol

The following is a generalized experimental procedure for the synthesis of this compound based on standard Fischer esterification protocols.[3][4][5]

Materials:

  • 3-Thiophenecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxylic acid in an excess of anhydrous methanol.

  • Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid dropwise with continuous stirring. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C, the boiling point of methanol). Maintain reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.[5]

    • Dissolve the residue in ethyl acetate.

    • Carefully transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5] Caution: Carbon dioxide gas will evolve during the bicarbonate wash.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary to yield the pure ester.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound. The exact values may vary depending on the specific reaction scale and conditions.

ParameterValueReference/Comment
Reactants
3-Thiophenecarboxylic Acid1.0 molar equivalentStarting material
Methanol10-50 molar equivalentsServes as reactant and solvent; excess drives equilibrium
Sulfuric Acid (catalyst)0.1-0.3 molar equivalentsCatalytic amount
Reaction Conditions
TemperatureReflux (~65 °C)Boiling point of methanol
Reaction Time2-8 hoursMonitor by TLC for completion
Work-up & Purification
Extraction SolventEthyl Acetate
Neutralizing AgentSaturated NaHCO₃ solutionTo remove acid catalyst
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water
Purification MethodVacuum Distillation or Column ChromatographyDepending on required purity
Expected Yield 70-90%Typical for Fischer esterification

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-Thiophenecarboxylic Acid in Methanol B Add Sulfuric Acid (Catalyst) A->B C Reflux B->C D Cool and Evaporate Methanol C->D E Dissolve in Ethyl Acetate D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry Organic Layer (MgSO₄) F->G H Filter and Evaporate Solvent G->H I Vacuum Distillation or Column Chromatography H->I J J I->J Pure Methyl 3-thiophenecarboxylate

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification_mechanism Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + CH₃OH Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate Proton Transfer Protonated Ester Protonated Ester Protonated Intermediate->Protonated Ester - H₂O Ester Ester Protonated Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer-Speier Esterification.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-thiophenecarboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with a methyl ester group at the 3-position, provides a unique scaffold for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations are presented, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of its chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆O₂S[1]
Molecular Weight 142.18 g/mol [1]
IUPAC Name methyl thiophene-3-carboxylate[1]
CAS Number 22913-26-4[1]
Appearance Colorless to pale yellow liquid
Boiling Point 198-200 °C
Density 1.21 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.539
Solubility Soluble in common organic solvents

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the thiophene ring protons and the methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.95ddJ ≈ 1.5, 3.0 HzH-2
~7.45ddJ ≈ 3.0, 5.0 HzH-5
~7.20ddJ ≈ 1.5, 5.0 HzH-4
~3.85s--OCH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon, the thiophene ring carbons, and the methyl carbon.

Chemical Shift (δ, ppm)Assignment
~163C=O
~133C-3
~131C-5
~127C-2
~126C-4
~52-OCH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl group and the thiophene ring.

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (ester)
~3100Weak=C-H stretch (aromatic)
~1520, ~1430MediumC=C stretch (aromatic ring)
~1250, ~1100StrongC-O stretch (ester)

Synthesis and Reactivity

This compound serves as a key intermediate in organic synthesis. Its reactivity is characterized by transformations of the ester functionality and electrophilic substitution on the thiophene ring.

Synthesis

3.1.1. Fischer Esterification of 3-Thiophenecarboxylic Acid

A straightforward and common method for the synthesis of this compound is the acid-catalyzed esterification of 3-thiophenecarboxylic acid with methanol.

Experimental Protocol:

  • To a solution of 3-thiophenecarboxylic acid (1 equivalent) in methanol (5-10 equivalents), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by vacuum distillation.

Fischer_Esterification 3-Thiophenecarboxylic Acid 3-Thiophenecarboxylic Acid Protonated Carbonyl Protonated Carbonyl 3-Thiophenecarboxylic Acid->Protonated Carbonyl + H+ Methanol Methanol H+ (cat.) H+ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+ H2O H2O Saponification This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH- OH- OH- 3-Thiophenecarboxylate 3-Thiophenecarboxylate Tetrahedral Intermediate->3-Thiophenecarboxylate - Methanol 3-Thiophenecarboxylic Acid 3-Thiophenecarboxylic Acid 3-Thiophenecarboxylate->3-Thiophenecarboxylic Acid + H3O+ Methanol Methanol H3O+ H3O+ LAH_Reduction This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + 'H-' (from LiAlH4) LiAlH4 LiAlH4 Aldehyde Intermediate Aldehyde Intermediate Tetrahedral Intermediate->Aldehyde Intermediate - MeO- Alkoxide Intermediate Alkoxide Intermediate Aldehyde Intermediate->Alkoxide Intermediate + 'H-' (from LiAlH4) (Thiophen-3-yl)methanol (Thiophen-3-yl)methanol Alkoxide Intermediate->(Thiophen-3-yl)methanol + H3O+ (workup) H3O+ H3O+ Suzuki_Workflow cluster_synthesis Substrate Preparation cluster_coupling Suzuki Coupling This compound This compound Bromination Bromination This compound->Bromination Bromo-derivative Bromo-derivative Bromination->Bromo-derivative Coupled Product Coupled Product Bromo-derivative->Coupled Product Boronic Acid Boronic Acid Boronic Acid->Coupled Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupled Product Electrophilic_Bromination This compound This compound Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) This compound->Sigma Complex (Wheland Intermediate) + 'Br+' (from NBS) NBS NBS Methyl 5-bromo-3-thiophenecarboxylate Methyl 5-bromo-3-thiophenecarboxylate Sigma Complex (Wheland Intermediate)->Methyl 5-bromo-3-thiophenecarboxylate - H+

References

"Methyl 3-thiophenecarboxylate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22913-26-4

Molecular Formula: C₆H₆O₂S

Synonyms: 3-Thiophenecarboxylic acid, methyl ester; Methyl thiophene-3-carboxylate; 3-(Methoxycarbonyl)thiophene

This technical guide provides an in-depth overview of Methyl 3-thiophenecarboxylate, a key heterocyclic building block for professionals in chemical research and drug development. The document outlines its chemical and physical properties, spectroscopic data, a detailed experimental protocol for its synthesis via Fischer esterification, and a visual representation of the synthetic workflow.

Core Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by a thiophene ring functionalized with a methyl ester group at the 3-position.[2] This structure imparts unique electronic properties that make it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[2]

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 22913-26-4[3][4]
Molecular Weight 142.18 g/mol [4]
Molecular Formula C₆H₆O₂S[1][2][4]
Density 1.174 g/mL at 25 °C[3]
Boiling Point 98 °C at 10 mmHg[3]
Refractive Index n20/D 1.5380[3]
Appearance Colorless to Light yellow clear liquid[1]

Table 2: Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃), Frequency: 300 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.12m1HThiophene ring proton
7.53m1HThiophene ring proton
7.31-7.34m1HThiophene ring proton
3.89s3HMethyl ester protons (-OCH₃)
Data sourced from iChemical[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 3-thiophenecarboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard Fischer esterification methodologies.

Materials and Equipment:

  • 3-Thiophenecarboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water or ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow start Start: Reagents reagents 1. Combine 3-Thiophenecarboxylic Acid, excess Methanol, and H₂SO₄ catalyst in a round-bottom flask. start->reagents reflux 2. Heat the mixture to reflux (60-70°C) for 1-3 hours. reagents->reflux workup 3. Cool and quench the reaction mixture in cold water. reflux->workup extraction 4. Perform liquid-liquid extraction using an organic solvent (e.g., diethyl ether). workup->extraction wash 5. Wash organic layer with NaHCO₃ (aq) and Brine to neutralize and remove impurities. extraction->wash dry 6. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. wash->dry concentrate 7. Concentrate under reduced pressure using a rotary evaporator. dry->concentrate product Final Product: This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Analysis of Methyl 3-thiophenecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-thiophenecarboxylate is an organic compound with the molecular formula C₆H₆O₂S.[1] It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results, though its availability is mentioned.[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
Specific peak assignments for this compound were not found, but general regions for relevant functional groups can be inferred.C=O stretch (ester)
C-O stretch (ester)
C-H stretch (aromatic)
C=C stretch (aromatic)
C-S stretch

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
142Molecular ion (M⁺)[1]
111Fragment ion [M - OCH₃]⁺[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1. Sample Preparation:

  • Analyte Quantity: For ¹H NMR, approximately 5-25 mg of the compound is required. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance and sensitivity of the ¹³C isotope.[2][3]

  • Solvent Selection: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is commonly used for nonpolar organic compounds.[2][4] The solvent should completely dissolve the compound and not have signals that interfere with the analyte's spectrum.[2]

  • Dissolution: Approximately 0.6 mL of the deuterated solvent is used to dissolve the sample.[2] Gentle vortexing or sonication can be used to ensure complete dissolution.[2]

  • Filtration: To remove any solid particles that could distort the magnetic field and broaden spectral lines, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the sample to provide a reference point for the chemical shifts.[4]

2. Data Acquisition:

  • The prepared NMR tube is placed into the NMR spectrometer.

  • Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[2]

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to improve the resolution of the spectra.[2]

  • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[2]

  • Acquisition: The appropriate pulse sequence and acquisition parameters are set, and the data is collected.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

1. Sample Preparation (Thin Solid Film Method):

  • Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[6]

  • A drop of this solution is placed onto a salt plate (e.g., NaCl), which is transparent to IR radiation.[6][7]

  • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[6] The thickness of the film can be adjusted by adding more solution if the resulting spectral peaks are too weak.[6]

2. Data Acquisition:

  • The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

  • The IR spectrum is then recorded, showing the absorbance or transmittance of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.[8][9]

1. Sample Preparation:

  • The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]

  • This solution is then further diluted to a final concentration of around 10-100 µg/mL.[10]

  • Any particulate matter should be filtered out to prevent clogging of the instrument.[10]

2. Ionization and Analysis:

  • The prepared sample solution is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized, commonly using techniques like Electron Impact (EI) or Electrospray Ionization (ESI).[10][11] In EI, a high-energy electron beam knocks an electron off the molecule to form a radical cation.[11]

  • Acceleration: The resulting ions are accelerated in an electric field.[11]

  • Deflection: The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge ratio (m/z).[11] Lighter ions are deflected more than heavier ions.

  • Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Chemical Compound Dissolution Dissolution in Solvent Compound->Dissolution Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube NMR Salt_Plate Deposition on Salt Plate Filtration->Salt_Plate IR MS_Vial Dilution in MS Vial Filtration->MS_Vial MS NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec IR_Spec IR Spectrometer Salt_Plate->IR_Spec Mass_Spec Mass Spectrometer MS_Vial->Mass_Spec NMR_Data NMR Spectrum NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum Mass_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of Methyl 3-thiophenecarboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-thiophenecarboxylate, a key intermediate in pharmaceutical and materials science research. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative solubility information, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The thiophene ring in this compound, an aromatic heterocycle, along with the methyl ester group, dictates its interaction with different solvents.

Qualitative Solubility Profile

Based on the general solubility of thiophene and its derivatives, this compound is expected to exhibit the following solubility characteristics:

  • High Solubility in Organic Solvents: Thiophene and its derivatives are generally soluble in a wide range of organic solvents.[1][2][3] This is attributed to the nonpolar nature of the thiophene ring and the ability of the ester group to engage in dipole-dipole interactions.

  • Insolubility or Sparingly Soluble in Water: The hydrophobic nature of the thiophene ring leads to poor solubility in water.[1][2] While the ester group can form hydrogen bonds with water, the overall nonpolar character of the molecule dominates. A related compound, methyl 3-amino-2-thiophenecarboxylate, is described as being sparingly soluble in water.

For a more detailed, albeit qualitative, understanding, the expected solubility in various classes of organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, EthanolReadily SolubleThe hydroxyl group of alcohols can interact with the ester functionality, and the alkyl chain is compatible with the thiophene ring. Thiophene itself is soluble in alcohol.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Readily SolubleEthers are relatively nonpolar and can effectively solvate the thiophene ring. Thiophene is known to be soluble in ether.[2]
Esters Ethyl acetateReadily SolubleAs an ester itself, this compound is expected to be highly soluble in other esters due to similar intermolecular forces.
Ketones AcetoneReadily SolubleThe polar carbonyl group of acetone can interact with the ester group of the solute.
Halogenated Hydrocarbons Dichloromethane, ChloroformReadily SolubleThese solvents are effective at dissolving a wide range of organic compounds.
Aromatic Hydrocarbons Toluene, BenzeneReadily SolubleThe aromatic nature of these solvents allows for favorable π-π stacking interactions with the thiophene ring. Thiophene is soluble in benzene and toluene.[2]
Amides Dimethylformamide (DMF)Readily SolubleDMF is a polar aprotic solvent capable of dissolving a wide array of organic compounds. A similar compound, methyl 3-amino-2-thiophenecarboxylate, is readily soluble in DMF.

Experimental Protocol for Solubility Determination

The following outlines a general experimental protocol based on the widely used shake-flask method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and excess solid remains.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is necessary to facilitate this process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can be calculated as mass of solute per volume or mass of solvent.

    • Spectroscopic/Chromatographic Method: Dilute the filtered aliquot with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard calibration curve.

  • Data Analysis: Calculate the solubility, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification cluster_reporting Reporting Compound Obtain High-Purity This compound Equilibration Equilibrate Excess Solute in Solvent (Shake-Flask) Compound->Equilibration Solvents Select & Purify Organic Solvents Solvents->Equilibration Sampling Sample & Filter Saturated Solution Equilibration->Sampling Quantification Quantify Concentration (HPLC, UV-Vis, or Gravimetric) Sampling->Quantification Calculation Calculate Solubility (e.g., mg/mL, mol/L) Quantification->Calculation Data_Table Tabulate Solubility Data Calculation->Data_Table

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding of its solubility in common organic solvents can be inferred from the behavior of similar thiophene-based compounds. For drug development and other research applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The systematic workflow presented will aid researchers in efficiently and accurately characterizing this important chemical intermediate.

References

Physical properties of "Methyl 3-thiophenecarboxylate" melting and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of Methyl 3-thiophenecarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for these properties and presents generalized experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical properties are summarized in the table below.

Physical PropertyValueNotes
Boiling Point 98 °CAt a reduced pressure of 10 mm Hg.[1][2]
Melting Point Not readily availableThe compound exists as a liquid at room temperature, suggesting a melting point below ambient temperatures.
Density 1.174 g/mLAt 25 °C.[1]
Refractive Index 1.5380At 20 °C.[1]

Experimental Protocols

The determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Below are detailed, generalized methodologies for these measurements, based on standard laboratory practices.

Melting Point Determination (Capillary Method)

While a specific melting point for this compound is not prominently reported due to its liquid state at room temperature, the following protocol describes the standard procedure for determining the melting point of solid organic compounds.

  • Sample Preparation: A small amount of the solid compound is finely powdered. The open end of a capillary tube is pressed into the powder.

  • Loading the Capillary Tube: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a sample of 2-3 mm in height is packed at the bottom of the tube.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, adjacent to a thermometer.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Recording the Melting Range: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Boiling Point Determination (Reduced Pressure)

The reported boiling point of this compound was determined under reduced pressure. This technique is employed for compounds that decompose at their atmospheric boiling point or for distillations that are more efficient at lower temperatures.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample and Boiling Chips: The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Pressure Reduction: The system is evacuated to the desired pressure (e.g., 10 mm Hg).

  • Heating: The distillation flask is heated gently.

  • Temperature Reading: As the liquid boils and the vapor condenses, the temperature is recorded from the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during distillation.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Finely Powdered) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary setup_apparatus Place in Melting Point Apparatus load_capillary->setup_apparatus heat_sample Heat Sample Slowly (1-2 °C/min) setup_apparatus->heat_sample observe_melting Observe for Melting heat_sample->observe_melting observe_melting->heat_sample No Melting record_t1 Record T1 (First liquid drop) observe_melting->record_t1 Melting Starts observe_completion Observe for Complete Melting record_t1->observe_completion observe_completion->heat_sample Not Complete record_t2 Record T2 (All liquid) observe_completion->record_t2 Completely Melted report_range Report Melting Range (T1 - T2) record_t2->report_range end End report_range->end

Caption: Workflow for Melting Point Determination.

References

The Genesis of a Versatile Heterocycle: Discovery and First Synthesis of Methyl 3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-thiophenecarboxylate, a seemingly simple heterocyclic compound, holds a significant place in the landscape of organic synthesis and medicinal chemistry. Its thiopene core, a five-membered aromatic ring containing a sulfur atom, imparts unique electronic properties and reactivity, making it a valuable building block for a diverse array of complex molecules. While the precise moment of its first creation is not prominently documented in the annals of chemical history, its synthesis is intrinsically linked to the discovery and exploration of thiophene chemistry, pioneered by Viktor Meyer in 1882. This guide delves into the foundational methods that would have led to the first synthesis of this compound, focusing on a historically significant and robust two-step approach: the generation of 3-thiophenecarboxylic acid via a Grignard reaction, followed by its esterification.

Discovery and Historical Context

The story of this compound begins with the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer, while demonstrating a lecture experiment on benzene, discovered that the typical color reaction with isatin and sulfuric acid failed with pure benzene synthesized from the decarboxylation of benzoic acid. He correctly deduced that the color reaction was due to an impurity in coal-tar derived benzene, which he subsequently isolated and named "thiophene". This discovery opened up a new field of heterocyclic chemistry.

Early work on thiophene chemistry focused on its aromatic character and reactivity, which mirrors that of benzene in many respects. The introduction of functional groups onto the thiophene ring was a logical next step. One of the most powerful methods for forming carbon-carbon bonds, the Grignard reaction, discovered by Victor Grignard in 1900, provided a reliable means to introduce a carboxylic acid group onto the thiophene nucleus. This would have been a pivotal development in accessing compounds like 3-thiophenecarboxylic acid, the immediate precursor to its methyl ester.

Core Synthetic Pathway: A Two-Step Approach

The most probable and historically relevant route to the first synthesis of this compound involves two key transformations:

  • Formation of 3-Thiophenecarboxylic Acid: This is achieved through the carbonation of a Grignard reagent derived from 3-bromothiophene.

  • Esterification: The resulting carboxylic acid is then converted to its methyl ester, likely via Fischer esterification.

The following sections provide detailed experimental protocols for this synthetic sequence.

Experimental Protocols

Step 1: Synthesis of 3-Thiophenecarboxylic Acid via Grignard Reaction

This procedure outlines the formation of the Grignard reagent from 3-bromothiophene and its subsequent reaction with carbon dioxide (dry ice).

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Iodine crystal (as initiator)

Methodology:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a calcium chloride drying tube), a dropping funnel, and a mechanical stirrer. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Initiation of Grignard Reagent Formation: Magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. A small portion of a solution of 3-bromothiophene in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming or by the addition of the iodine crystal, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

  • Formation of 3-Thienylmagnesium Bromide: The remaining solution of 3-bromothiophene in anhydrous diethyl ether is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation: The reaction mixture is cooled in an ice bath. The dropping funnel and reflux condenser are replaced with a stopper and a wide-bore tube. The solution of 3-thienylmagnesium bromide is then poured slowly onto a large excess of crushed dry ice in a separate beaker with vigorous stirring. Alternatively, the crushed dry ice can be added portion-wise to the Grignard solution.

  • Work-up and Isolation: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid to decompose the magnesium salt and dissolve any unreacted magnesium. The aqueous layer is separated and extracted with diethyl ether. The combined organic extracts are washed with water and then extracted with a sodium bicarbonate solution. The bicarbonate extracts are then acidified with concentrated hydrochloric acid, leading to the precipitation of 3-thiophenecarboxylic acid.

  • Purification: The crude 3-thiophenecarboxylic acid is collected by filtration, washed with cold water, and dried. It can be further purified by recrystallization from a suitable solvent, such as water or ethanol.

Step 2: Synthesis of this compound via Fischer Esterification

This classic method involves the acid-catalyzed reaction of 3-thiophenecarboxylic acid with methanol.

Materials:

  • 3-Thiophenecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (as catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Methodology:

  • Reaction Setup: 3-Thiophenecarboxylic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and the sulfuric acid catalyst), and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound. The product can be purified by distillation under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
3-BromothiopheneC₄H₃BrS163.04-10158-160
3-Thiophenecarboxylic AcidC₅H₄O₂S128.15138-140260
This compoundC₆H₆O₂S142.1816-18205-207

Table 2: Typical Reaction Parameters and Yields

Reaction StepKey ReagentsSolventReaction TimeTypical Yield (%)
Grignard Synthesis 3-Bromothiophene, Mg, CO₂Diethyl Ether2-3 hours70-85
Fischer Esterification 3-Thiophenecarboxylic Acid, Methanol, H₂SO₄Methanol4-6 hours80-95

Mandatory Visualization

The logical flow of the synthetic process is illustrated in the following diagram.

Synthesis_Workflow A 3-Bromothiophene C 3-Thienylmagnesium Bromide (Grignard Reagent) A->C + Mg (in Diethyl Ether) B Magnesium B->C E Magnesium Carboxylate Salt C->E + CO₂ D Carbon Dioxide (Dry Ice) D->E F 3-Thiophenecarboxylic Acid E->F Acidic Work-up I This compound F->I + Methanol + H₂SO₄ (cat.) G Methanol G->I H Sulfuric Acid (Catalyst) H->I

Caption: Synthetic workflow for this compound.

Conclusion

While the exact historical record of the first synthesis of this compound is not readily apparent, the foundational principles of organic chemistry allow us to reconstruct a highly plausible and historically relevant synthetic route. The two-step process involving the formation of 3-thiophenecarboxylic acid via a Grignard reaction followed by Fischer esterification represents a robust and efficient method that would have been accessible to early 20th-century chemists. This technical guide provides the necessary detailed protocols and data for the modern researcher to appreciate the historical context and practical synthesis of this important heterocyclic building block. The continued use of this compound in the development of pharmaceuticals and advanced materials is a testament to the enduring legacy of these fundamental synthetic transformations.

A Technical Guide to the Theoretical Calculation of the Electronic Structure of Methyl 3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies used to characterize the electronic structure of methyl 3-thiophenecarboxylate and related thiophene derivatives. While specific comprehensive computational data for this compound is not extensively published, this document outlines the established computational protocols and presents illustrative data from closely related compounds to demonstrate the application and utility of these theoretical calculations.

Introduction

This compound is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals and functional organic materials. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular properties at the atomic level. These methods provide quantitative insights into frontier molecular orbitals (HOMO and LUMO), charge distribution, and reactivity indices, which are crucial for rational drug design and materials science.

Computational Methodologies

The primary approach for investigating the electronic structure of thiophene derivatives involves Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

Experimental Protocol: DFT Calculation Workflow

The protocol described is a standard procedure adapted from computational studies on substituted thiophenes.[1]

  • Geometry Optimization:

    • The initial 3D structure of the molecule is constructed using molecular modeling software.

    • The geometry is then optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional and basis set. A common and effective combination for such molecules is the B3LYP functional with the 6-31G(d) basis set.[1]

    • Frequency calculations are subsequently run to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed with the same or a higher-level basis set to obtain detailed electronic properties.

    • This step yields critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Data Analysis:

    • The output files from the computational software (e.g., Gaussian) are analyzed to extract orbital energies, molecular orbital surfaces, Mulliken charges, and other parameters.

    • Global reactivity descriptors are calculated from the HOMO and LUMO energies to predict chemical behavior.

The logical flow of this computational process is visualized in the diagram below.

G cluster_setup 1. Initial Setup cluster_calc 2. Core Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Construct Initial 3D Molecular Structure define_params Define Computational Level: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-31G(d)) geom_opt Geometry Optimization define_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc Confirm Minimum Energy extract_data Extract Orbital Energies (HOMO, LUMO) sp_calc->extract_data visualize Visualize Molecular Orbitals & Electrostatic Potential sp_calc->visualize reactivity Calculate Reactivity Indices (Hardness, Electrophilicity) extract_data->reactivity interpret Interpret Chemical Reactivity & Stability reactivity->interpret visualize->interpret

Caption: Standard computational workflow for DFT-based electronic structure analysis.

Results: Electronic Properties and Reactivity Descriptors

The electronic properties derived from DFT calculations provide a quantitative basis for understanding molecular behavior. Key parameters include the HOMO and LUMO energies and the global reactivity descriptors calculated from them.

Frontier Molecular Orbitals (FMOs)

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons, suggesting higher reactivity towards nucleophiles.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several useful reactivity indices can be calculated.[1]

  • Chemical Hardness (η): η = (ELUMO – EHOMO). It measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

  • Electronic Chemical Potential (μ): μ = (ELUMO + EHOMO) / 2. This value indicates the "escaping tendency" of electrons from a system.

  • Global Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

The relationship between these fundamental parameters and the resulting molecular properties is illustrated below.

G cluster_inputs Calculated Parameters cluster_derived Derived Indices cluster_properties Predicted Molecular Properties HOMO HOMO Energy GAP HOMO-LUMO Gap (η) HOMO->GAP POT Chemical Potential (μ) HOMO->POT DONOR Electron-Donating Ability HOMO->DONOR High energy correlates with strong donor LUMO LUMO Energy LUMO->GAP LUMO->POT ACCEPTOR Electron-Accepting Ability LUMO->ACCEPTOR Low energy correlates with strong acceptor ELEC Electrophilicity (ω) GAP->ELEC STABILITY Kinetic Stability GAP->STABILITY Large gap correlates with high stability REACTIVITY Chemical Reactivity GAP->REACTIVITY Small gap correlates with high reactivity POT->ELEC

Caption: Relationship between electronic parameters and molecular properties.

Data Presentation: Calculated Properties of Related Thiophene Derivatives

The following table summarizes B3LYP/6-31G(d) calculated global reactivity indices for several nitro-substituted methyl thiophenecarboxylates, which are structurally related to this compound. This data illustrates the quantitative outputs of DFT studies and shows how electron-withdrawing substituents (like the nitro group) influence the electronic properties.[1]

CompoundChemical Hardness (η) (eV)Electronic Chemical Potential (μ) (eV)Global Electrophilicity (ω) (eV)
Methyl 5-nitrothiophene-3-carboxylate5.23-5.342.73
Methyl 2-nitrothiophene-3-carboxylate5.19-5.462.87
Methyl 5-nitrothiophene-2-carboxylate5.34-5.342.67
Methyl 4-nitrothiophene-2-carboxylate5.09-5.302.76
Methyl 3-nitrothiophene-2-carboxylate5.04-5.452.95

Table 1: Global reactivity indices for nitro-substituted methyl thiophenecarboxylates, calculated at the B3LYP/6-31G(d) level of theory. Data sourced from a study on Diels-Alder reactions of nitrothiophenes.[1]

The data shows that these related compounds are strong electrophiles (high ω values), a property significantly influenced by the presence of both the nitro and methyl carboxylate electron-withdrawing groups.[1]

Conclusion

Theoretical calculations based on Density Functional Theory are a powerful and established method for probing the electronic structure of this compound and its derivatives. By determining the energies of frontier molecular orbitals, the HOMO-LUMO gap, and global reactivity indices, these computational protocols provide deep insights into the molecule's stability, reactivity, and electron-donating or -accepting capabilities. This information is invaluable for the rational design of new drug candidates and advanced organic materials, enabling scientists to predict molecular behavior and guide synthetic efforts more effectively.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Methyl 3-Thiophenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from methyl 3-thiophenecarboxylate. The methodologies outlined are based on established chemical transformations and offer a foundation for the development of robust synthetic routes for active pharmaceutical ingredients (APIs).

Application Note 1: Synthesis of a Key Intermediate for Olanzapine

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. A crucial intermediate in its synthesis is 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile. This protocol details a synthetic route starting from a derivative of this compound, specifically 2-amino-5-methylthiophene-3-carbonitrile. This initial building block can be synthesized through a Gewald reaction, a versatile method for the preparation of 2-aminothiophenes.[1][2]

Synthetic Pathway for Olanzapine Intermediate

The synthesis involves a nucleophilic aromatic substitution reaction between 2-amino-5-methylthiophene-3-carbonitrile and o-bromonitrobenzene.

2-amino-5-methylthiophene-3-carbonitrile 2-amino-5-methylthiophene-3-carbonitrile Intermediate_Product 2-(2-nitroanilino)-5- methylthiophene-3-carbonitrile 2-amino-5-methylthiophene-3-carbonitrile->Intermediate_Product Strong Base (e.g., NaH) o-bromonitrobenzene o-bromonitrobenzene o-bromonitrobenzene->Intermediate_Product

Caption: Synthesis of Olanzapine Intermediate.

Experimental Protocol: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile

This protocol is adapted from established methodologies for the synthesis of Olanzapine intermediates.[3][4]

Materials:

  • 2-amino-3-cyano-5-methylthiophene

  • o-bromonitrobenzene

  • Cuprous chloride (CuCl)

  • Acetonitrile

  • Potassium chloride solution

  • Cyclohexane

  • Phosphoric acid solution

  • Sodium sulfate (or other suitable dewatering agent)

  • Ethyl acetate

Procedure:

  • To a reaction vessel equipped with a stirrer, reflux condenser, and temperature indicator, add o-nitrobenzene (0.42 mol), 2-amino-3-cyano-5-methylthiophene (0.43-0.45 mol), cuprous chloride (0.72-0.75 mol), and acetonitrile (500 ml).

  • Raise the temperature of the solution to 80-85 °C.

  • Maintain a stirring speed of 130-160 rpm and continue stirring for 8-9 hours.

  • After the reaction is complete, perform a pressure reduction distillation to remove a portion of the acetonitrile.

  • Allow the mixture to cool, then pour it into a potassium chloride solution.

  • Extract the aqueous layer 5-7 times with cyclohexane.

  • Wash the combined organic layers sequentially with a phosphoric acid solution and a salt solution.

  • Dry the organic layer over a dewatering agent (e.g., anhydrous sodium sulfate).

  • Distill off the solvent.

  • Recrystallize the residue from ethyl acetate to obtain the final product, 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

Quantitative Data
Reactant/ProductMolar RatioKey ParametersYieldPurity
o-nitrobenzene1Temperature: 80-85 °C--
2-amino-3-cyano-5-methylthiophene1.02 - 1.07Reaction Time: 8-9 h--
Cuprous Chloride1.71 - 1.79Solvent: Acetonitrile--
2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene--HighHigh

Application Note 2: Synthesis of a Key Intermediate for Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in certain postmenopausal women.[5][6] A key intermediate in the synthesis of Raloxifene is 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidyl ethyoxyl)benzoyl]-benzothieno[b]hydrochloride. This can be synthesized via a Friedel-Crafts acylation reaction. The starting benzothiophene core can be derived from precursors related to this compound.

Synthetic Pathway for Raloxifene Intermediate

The core of this synthesis is a molybdenum-catalyzed Friedel-Crafts acylation.

Start_1 6-methoxy-2-(4-methoxyphenyl) -benzothiophene Product Raloxifene Intermediate Start_1->Product Mo(CO)6 Dichloromethane Start_2 4-(2-piperidyl ethyoxyl) benzoyl chloride Start_2->Product

Caption: Synthesis of Raloxifene Intermediate.

Experimental Protocol: Synthesis of Raloxifene Intermediate

This protocol is based on a patented method for the synthesis of a key Raloxifene intermediate.[7]

Materials:

  • 6-methoxy-2-(4-methoxyphenyl)-benzothiophene (Compound 3)

  • 4-(2-piperidyl ethyoxyl)benzoyl chloride (Compound 4)

  • Molybdenum hexacarbonyl (Mo(CO)6)

  • Dichloromethane (or 1,2-dichloroethane)

  • Water

  • Saturated sodium chloride solution

Procedure:

  • In a reaction flask, add 6-methoxy-2-(4-methoxyphenyl)-benzothiophene (0.1 mol), 4-(2-piperidyl ethyoxyl)benzoyl chloride (0.1 mol), and 1,2-dichloroethane (250 ml).

  • Cool the system to 10 °C.

  • In batches, add Mo(CO)6 (0.01 mol) while maintaining the temperature.

  • Stir the reaction mixture for 2 hours at 10 °C.

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate twice with water (70 ml each) and then twice with a saturated aqueous salt solution (70 ml each).

  • Concentrate the organic phase by rotary evaporation to obtain a light yellow solid.

  • Dry the solid at 70 °C to yield the target product.

Quantitative Data
Reactant/ProductMolar RatioKey ParametersYieldPurity (HPLC)
6-methoxy-2-(4-methoxyphenyl)-benzothiophene1Temperature: 5-20 °C--
4-(2-piperidyl ethyoxyl)benzoyl chloride1Reaction Time: 0.5-3 h--
Mo(CO)60.01 - 0.04Solvent: Dichloromethane or 1,2-dichloroethane--
Raloxifene Intermediate--up to 97.1%98.3%

Application Note 3: Synthesis of Thienopyrimidine Derivatives

Thienopyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[4][8] Methyl 3-aminothiophene-2-carboxylate, a direct derivative of this compound, is a common starting material for the synthesis of various thienopyrimidines.

Synthetic Pathway for Thienopyrimidine Derivatives

A common route involves the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates to form urea or thiourea intermediates, which are then cyclized.

Start Methyl 3-aminothiophene -2-carboxylate Intermediate Carbamide/ Thiocarbamide Intermediate Start->Intermediate Reagent Isocyanate/ Isothiocyanate Reagent->Intermediate Product Thieno[3,2-d]pyrimidine -2,4(1H,3H)-dione Intermediate->Product Alkaline Treatment

Caption: Synthesis of Thienopyrimidine Derivatives.

Experimental Protocol: General Procedure for Thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones

This generalized protocol is based on established methods for the synthesis of thienopyrimidines.[8]

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Appropriate isocyanate or isothiocyanate

  • Anhydrous solvent (e.g., toluene, DMF)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Ethanol

Procedure:

  • Dissolve methyl 3-aminothiophene-2-carboxylate in an anhydrous solvent.

  • Add the isocyanate or isothiocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for several hours until the formation of the carbamide or thiocarbamide intermediate is complete (monitor by TLC).

  • Isolate the intermediate by filtration or evaporation of the solvent.

  • For the cyclization step, treat the intermediate with a base (e.g., sodium ethoxide in ethanol) and heat under reflux.

  • Monitor the reaction for the formation of the thienopyrimidine product.

  • After completion, cool the reaction mixture and neutralize with an acid.

  • Collect the precipitated product by filtration, wash with a suitable solvent, and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data
Reactant/ProductMolar RatioKey ParametersYieldPurity
Methyl 3-aminothiophene-2-carboxylate1Varies with substrateVariesVaries
Isocyanate/Isothiocyanate~1Varies with substrateVariesVaries
Thienopyrimidine Product-Varies with substrateVariesVaries

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions and laboratory procedures should be followed. The specific reaction conditions may require optimization for different substrates and scales.

References

Application Notes and Protocols: The Role of Methyl 3-Thiophenecarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-thiophenecarboxylate and its derivatives as key building blocks in the development of a range of agrochemicals, including herbicides, insecticides, and fungicides. Detailed experimental protocols for the synthesis of prominent examples are provided, along with quantitative data on their biological activity.

Herbicide Synthesis: Thifensulfuron-methyl

This compound is a crucial precursor for the synthesis of the sulfonylurea herbicide, Thifensulfuron-methyl. This herbicide is effective for the post-emergence control of broadleaf weeds in various crops.[1] The synthesis involves the formation of a key intermediate, 2-(methoxycarbonyl)-3-thiophenesulfonyl chloride, followed by conversion to the corresponding sulfonamide and subsequent reaction with a triazine derivative.

Synthetic Pathway of Thifensulfuron-methyl

The overall synthetic route from this compound to Thifensulfuron-methyl is depicted below.

G M3T This compound TS_Cl Methyl 3-(chlorosulfonyl) -2-thiophenecarboxylate M3T->TS_Cl Chlorosulfonation TS_NH2 Methyl 3-sulfamoyl- 2-thiophenecarboxylate TS_Cl->TS_NH2 Amination Intermediate_Isocyanate Methyl 3-(isocyanatosulfonyl) -2-thiophenecarboxylate TS_NH2->Intermediate_Isocyanate Phosgenation Thifensulfuron_methyl Thifensulfuron-methyl Intermediate_Isocyanate->Thifensulfuron_methyl Coupling Triazine 2-Amino-4-methoxy- 6-methyl-1,3,5-triazine Triazine->Thifensulfuron_methyl

Caption: Synthetic pathway of Thifensulfuron-methyl from this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate

This procedure describes the chlorosulfonation of this compound.

  • Materials: this compound, Chlorosulfonic acid.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add this compound.

    • Cool the vessel in an ice bath to 0-5 °C.

    • Slowly add an excess of chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

  • Expected Yield: Quantitative data for yield is not consistently reported across literature, but this reaction is generally high-yielding.

Step 2: Synthesis of Methyl 3-sulfamoyl-2-thiophenecarboxylate

This protocol details the amination of the sulfonyl chloride intermediate.

  • Materials: Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate, Aqueous ammonia.

  • Procedure:

    • Suspend Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate in a suitable solvent such as diethyl ether or dichloromethane.

    • Cool the suspension in an ice bath.

    • Add concentrated aqueous ammonia dropwise with stirring.

    • Continue stirring at room temperature for 1-2 hours.

    • The resulting solid is collected by filtration, washed with water, and dried.

  • Expected Yield: High yields are typically obtained in this step.

Step 3: Synthesis of Thifensulfuron-methyl

This final step involves the coupling of the sulfonamide with the triazine moiety, which proceeds through an isocyanate intermediate.[2]

  • Materials: Methyl 3-sulfamoyl-2-thiophenecarboxylate, Phosgene (or a phosgene equivalent like triphosgene), 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, Anhydrous solvent (e.g., dichloromethane, toluene), Base (e.g., triethylamine).

  • Procedure:

    • Formation of the Isocyanate: In a dry reaction flask under an inert atmosphere, dissolve Methyl 3-sulfamoyl-2-thiophenecarboxylate in the anhydrous solvent. Add the base.

    • Introduce phosgene or its equivalent slowly into the mixture at a controlled temperature (typically 0-10 °C).

    • Stir the reaction mixture for a specified time until the formation of Methyl 3-(isocyanatosulfonyl)-2-thiophenecarboxylate is complete (monitored by techniques like IR spectroscopy).

    • Coupling Reaction: In a separate flask, dissolve 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in the same anhydrous solvent.

    • Slowly add the solution of the in-situ generated isocyanate to the triazine solution at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

    • The product, Thifensulfuron-methyl, can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification techniques like recrystallization or column chromatography.

  • Yield Data: Specific yield for the coupling reaction is not detailed in the readily available literature, but the overall process is industrially viable.[1]

Quantitative Data on Herbicidal Activity

The efficacy of Thifensulfuron-methyl is dose-dependent and varies with the weed species.

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)Reference
Amaranthus retroflexus20 - 40Good
Chenopodium album20 - 40Good
Galium aparine>20Moderate to Good
Viola arvensis20 - 40Good

Insecticide Synthesis: 2,6-Dihaloaryl 1,2,4-Triazoles

Derivatives of this compound, such as methyl 3-methylthiophene-2-carboxylate, are key starting materials for the synthesis of halogenated 2-thiophenecarboxylic acid derivatives. These, in turn, are crucial building blocks for a novel class of 2,6-dihaloaryl 1,2,4-triazole insecticides, including the developmental compounds XR-693 and XR-906. These insecticides have shown promising activity against a range of sap-feeding pests.

Synthetic Pathway for a Key Insecticidal Intermediate

The synthesis of a key building block, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, from methyl 3-methylthiophene-2-carboxylate is outlined below.

G M3MT2C Methyl 3-methylthiophene -2-carboxylate BrominatedEster Brominated Methyl Ester Intermediate M3MT2C->BrominatedEster Aqueous Bromination CarboxylicAcid 4-Bromo-3-methyl- 2-thiophenecarboxylic acid BrominatedEster->CarboxylicAcid Hydrolysis AcidChloride 4-Bromo-3-methyl- 2-thiophenecarbonyl chloride CarboxylicAcid->AcidChloride Chlorination (e.g., SOCl₂)

Caption: Synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic acid

This protocol is based on the bromination and subsequent hydrolysis of methyl 3-methylthiophene-2-carboxylate.

  • Materials: Methyl 3-methylthiophene-2-carboxylate, Bromine, Acetic acid, Water, Base (e.g., NaOH or KOH).

  • Procedure:

    • Bromination: Dissolve methyl 3-methylthiophene-2-carboxylate in a mixture of acetic acid and water.

    • Slowly add bromine to the solution at a controlled temperature.

    • Stir the reaction mixture until the bromination is complete.

    • Hydrolysis: Add a solution of a strong base (e.g., NaOH) to the reaction mixture.

    • Heat the mixture to reflux to facilitate the hydrolysis of the methyl ester.

    • After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

  • Expected Yield: Specific yields can be optimized but are generally moderate to good.

Step 2: Synthesis of 4-Bromo-3-methyl-2-thiophenecarbonyl chloride

This final step converts the carboxylic acid to the more reactive acid chloride.

  • Materials: 4-Bromo-3-methyl-2-thiophenecarboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride.

  • Procedure:

    • In a dry reaction flask, suspend or dissolve 4-bromo-3-methyl-2-thiophenecarboxylic acid in an inert solvent (e.g., toluene or dichloromethane).

    • Slowly add thionyl chloride or oxalyl chloride at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Heat the reaction mixture to reflux and maintain for a period to ensure complete conversion.

    • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification or purified by distillation.

  • Expected Yield: This reaction typically proceeds in high yield.

Quantitative Data on Insecticidal Activity

While specific data for XR-693 and XR-906 are proprietary, this class of compounds exhibits selective activity against aphids, mites, and whiteflies.

Fungicide Synthesis: N-(thiophen-2-yl) Nicotinamide Derivatives

Thiophene derivatives are also integral to the synthesis of novel fungicides. A series of N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, demonstrating excellent fungicidal activity against cucumber downy mildew.[3][4][5] The synthesis involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride derivative.

Synthetic Pathway of N-(thiophen-2-yl) Nicotinamide Derivatives

A general synthetic scheme for this class of fungicides is presented below.

G NicotinicAcid Substituted Nicotinic Acid AcylChloride Substituted Nicotinoyl Chloride NicotinicAcid->AcylChloride Acyl Chlorination (e.g., (COCl)₂) Fungicide N-(thiophen-2-yl) Nicotinamide Derivative AcylChloride->Fungicide Acylation ThiophenAmine Substituted Thiophen-2-amine ThiophenAmine->Fungicide

Caption: General synthesis of N-(thiophen-2-yl) nicotinamide fungicides.

Experimental Protocols

General Procedure for the Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives [3][5]

  • Materials: Substituted nicotinic acid, Oxalyl chloride, DMF (catalyst), Substituted thiophen-2-amine, Base (e.g., triethylamine or pyridine), Anhydrous solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Preparation of Acyl Chloride: To a solution of the substituted nicotinic acid in an anhydrous solvent, add oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of DMF. Stir the mixture at room temperature until the reaction is complete. The solvent and excess oxalyl chloride are typically removed under reduced pressure.

    • Acylation: Dissolve the substituted thiophen-2-amine and a base in an anhydrous solvent.

    • Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

  • Yields: The reported yields for various derivatives in this class are generally in the range of 60-80%.

Quantitative Data on Fungicidal Activity

The in vivo fungicidal activity of representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis) is summarized below.[4][5]

Compound IDEC₅₀ (mg/L)95% Confidence Interval (mg/L)Reference
4a 4.693.65 - 6.03[4][5][6]
4f 1.961.54 - 2.49[4][5][6]
Flumorph (Commercial Fungicide)7.555.89 - 9.67[4][5][6]
Diflumetorim (Commercial Fungicide)21.4416.71 - 27.50[4][5][6]

These data highlight that compound 4f exhibits significantly higher fungicidal activity than the commercial fungicides Flumorph and Diflumetorim under the tested conditions.[4][5][6]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application of Methyl 3-thiophenecarboxylate in Organic Electronics and Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-thiophenecarboxylate (M3T) is a versatile building block in the field of organic electronics and material science. Its thiophene core provides inherent electronic conductivity and the methyl carboxylate group allows for fine-tuning of electronic properties and solubility. This document provides detailed application notes and experimental protocols for the use of M3T in the synthesis of conjugated polymers for organic solar cells (OSCs) and organic field-effect transistors (OFETs).

Application in Organic Solar Cells (OSCs)

M3T is utilized as a monomer in the synthesis of donor-acceptor (D-A) copolymers for the active layer of bulk heterojunction (BHJ) organic solar cells. The electron-withdrawing nature of the methyl carboxylate group helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell device.

One notable example is the copolymer of benzodithiophene (BDT) and this compound, often abbreviated as PBDT-3MT or 3MT-Th. In this polymer, the BDT unit acts as the electron donor and the M3T unit serves as a weak electron acceptor.

Quantitative Data for PBDT-3MT Based Organic Solar Cells
PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF
PBDT-3MT (3MT-Th)ITIC9.730.8610.5-
PBDT-3MTPC71BM4.520.8610.5-

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data for FF was not available in the searched literature.

Experimental Protocol: Synthesis of Poly(benzodithiophene-alt-methyl 3-thiophenecarboxylate) (PBDT-3MT)

This protocol describes a typical Stille cross-coupling polymerization method for synthesizing PBDT-3MT.

Materials:

  • 2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT monomer)

  • Dibromo-methyl 3-thiophenecarboxylate (M3T monomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Methanol

  • Acetone

  • Heptane

  • Dichloromethane

  • Chlorobenzene

  • 1,2-dichlorobenzene

  • 3-mercaptopropionic acid

Procedure:

  • In a degassed and argon-filled three-necked flask, dissolve the BDT monomer (0.14 mmol) and the M3T monomer (0.14 mmol) in anhydrous toluene (20 ml).

  • Add tris(dibenzylideneacetone)dipalladium(0) (7 mg) and tri(o-tolyl)phosphine (12 mg) to the flask under a continuous flow of argon.

  • Immerse the flask in a preheated oil bath and reflux the mixture. The reaction progress can be monitored by taking aliquots and analyzing them using techniques like GPC (Gel Permeation Chromatography).

  • After the desired molecular weight is achieved, terminate the polymerization by adding an end-capping agent.

  • Concentrate the reaction mixture to approximately 20 ml and treat it with 3-mercaptopropionic acid for 3 hours to remove the palladium catalyst.

  • Precipitate the polymer by pouring the solution into methanol.

  • Collect the crude polymer by filtration and wash it successively with methanol.

  • Purify the polymer using Soxhlet extraction with acetone, heptane, dichloromethane, chlorobenzene, and finally 1,2-dichlorobenzene to remove oligomers and catalyst residues.

  • Precipitate the purified polymer from the hot extraction solvent into methanol, collect it by filtration, and dry it in a vacuum oven.

Experimental Protocol: Fabrication of a PBDT-3MT:ITIC Organic Solar Cell

This protocol outlines the fabrication of a conventional architecture organic solar cell.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • PBDT-3MT polymer

  • ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene)

  • Calcium (Ca)

  • Aluminum (Al)

  • Chlorobenzene

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrate on a hot plate at 165°C in air for 10 minutes.

  • Active Layer Deposition: Prepare a blend solution of PBDT-3MT and ITIC in a suitable solvent like chlorobenzene. The optimal ratio and concentration should be determined experimentally. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. Anneal the film at a specified temperature (e.g., 120°C) to optimize the morphology.

  • Cathode Deposition: Thermally evaporate a layer of Calcium (Ca) followed by a layer of Aluminum (Al) on top of the active layer through a shadow mask to define the device area.

Application in Organic Field-Effect Transistors (OFETs)

Experimental Protocol: Fabrication of a PBDT-3MT Based OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET.

Materials:

  • Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer

  • PBDT-3MT polymer

  • Chlorobenzene

  • Gold (Au)

Procedure:

  • Substrate Preparation: Use a heavily doped n-type silicon wafer as the gate electrode with a thermally grown SiO₂ layer (typically 200-300 nm) as the gate dielectric.

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol, followed by drying with nitrogen.

  • Semiconductor Deposition: Prepare a solution of PBDT-3MT in a solvent like chlorobenzene. Spin-coat the solution onto the SiO₂ substrate to form a thin film of the organic semiconductor.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.

  • Source and Drain Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. The channel length and width are defined by the shadow mask.

Visualizations

Synthesis_Workflow Monomers Monomers (BDT and M3T) Polymerization Stille Cross-Coupling Polymerization Monomers->Polymerization Pd₂(dba)₃, P(o-tol)₃ Toluene, Reflux CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Purification (Soxhlet Extraction) CrudePolymer->Purification Methanol, Acetone, Heptane, etc. PurePolymer Pure PBDT-3MT Polymer Purification->PurePolymer

Caption: Workflow for the synthesis of PBDT-3MT polymer.

OSC_Fabrication ITO ITO Substrate Cleaning Substrate Cleaning ITO->Cleaning HTL HTL Deposition (PEDOT:PSS) Cleaning->HTL ActiveLayer Active Layer Deposition (PBDT-3MT:Acceptor) HTL->ActiveLayer Cathode Cathode Deposition (Ca/Al) ActiveLayer->Cathode Device Final OSC Device Cathode->Device

Caption: Workflow for the fabrication of an organic solar cell.

OFET_Fabrication Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning Semiconductor Semiconductor Deposition (PBDT-3MT) Cleaning->Semiconductor Electrodes Source/Drain Deposition (Gold) Semiconductor->Electrodes Device Final OFET Device Electrodes->Device

Caption: Workflow for the fabrication of an organic field-effect transistor.

Protocol for the esterification of 3-thiophenecarboxylic acid to "Methyl 3-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 3-thiophenecarboxylate via the Fischer esterification of 3-thiophenecarboxylic acid. This method offers a straightforward and efficient route to an important building block used in the development of pharmaceuticals and other advanced materials. The protocol outlines the reaction setup, work-up, purification, and characterization of the final product.

Introduction

This compound is a key intermediate in organic synthesis, finding application in the preparation of a variety of biologically active molecules and functional materials. The ester functional group on the thiophene ring provides a versatile handle for further chemical transformations. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4] This application note details a robust protocol for this transformation, optimized for clarity and reproducibility for researchers in drug development and chemical synthesis.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

  • 3-Thiophenecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100-mL round-bottomed flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxylic acid (e.g., 5.0 g, 39 mmol) in methanol (e.g., 40 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue refluxing for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 85-87 °C at 15 mmHg.

Data Presentation

Table 1: Reactant and Product Quantities

CompoundMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3-Thiophenecarboxylic acid128.155.0391
Methanol32.0431.6 (40 mL)986~25
Sulfuric Acid98.08~1.84 (1 mL)~18.8Catalyst
This compound142.18--Product

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.12 (dd, J=2.9, 1.4 Hz, 1H), 7.50 (dd, J=5.1, 1.4 Hz, 1H), 7.29 (dd, J=5.1, 2.9 Hz, 1H), 3.86 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)162.8, 133.8, 132.0, 127.0, 126.1, 52.1
IR (neat, cm⁻¹)~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1250, ~1100 (C-O)
Boiling Point 85-87 °C at 15 mmHg

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Mix 3-Thiophenecarboxylic Acid, Methanol, and H₂SO₄ reflux 2. Reflux for 2-4 hours reactants->reflux Heat quench 3. Quench with Water reflux->quench extract 4. Extract with CH₂Cl₂ quench->extract wash 5. Wash with H₂O, NaHCO₃, and Brine extract->wash dry 6. Dry with MgSO₄ wash->dry evaporate 7. Evaporate Solvent dry->evaporate distill 8. Vacuum Distillation evaporate->distill characterize 9. Characterize Product (NMR, IR) distill->characterize

Figure 1. Experimental workflow for the synthesis of this compound.

Discussion

The Fischer esterification of 3-thiophenecarboxylic acid provides a reliable method for the synthesis of the corresponding methyl ester. The use of a large excess of methanol helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3] The acidic catalyst, sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

The work-up procedure is designed to remove the unreacted carboxylic acid, the sulfuric acid catalyst, and excess methanol. The sodium bicarbonate wash is crucial for neutralizing the acidic components. Purification by vacuum distillation is effective for obtaining the final product in high purity. The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as NMR and IR, which should be consistent with the data presented in Table 2.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.

  • Dichloromethane is a volatile and potentially harmful solvent; handle it in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Ensure that the distillation apparatus is assembled correctly to avoid pressure buildup.

References

Application Notes and Protocols for the Nitration of Methyl 3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed experimental procedure for the nitration of Methyl 3-thiophenecarboxylate. The nitration of thiophene and its derivatives is a crucial reaction in organic synthesis, yielding valuable intermediates for the development of pharmaceuticals and other specialty chemicals. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic substitution. However, this increased reactivity also necessitates carefully controlled reaction conditions to prevent polysubstitution and oxidative degradation. The ester functional group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring and directs the incoming nitro group primarily to the 5-position. This protocol outlines a standard procedure using a mixture of nitric acid and sulfuric acid, with appropriate temperature control to ensure a high yield of the desired product, Methyl 5-nitro-3-thiophenecarboxylate.

Reaction Scheme

The electrophilic aromatic substitution reaction involves the introduction of a nitro group (-NO₂) onto the thiophene ring. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids.

G cluster_reactants Reactants cluster_products Products This compound This compound Methyl 5-nitro-3-thiophenecarboxylate Methyl 5-nitro-3-thiophenecarboxylate This compound->Methyl 5-nitro-3-thiophenecarboxylate Electrophilic Aromatic Substitution Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4)->Methyl 5-nitro-3-thiophenecarboxylate H2O H2O

Caption: Reaction scheme for the nitration of this compound.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound23204-50-4142.1810.0 g
Concentrated Sulfuric Acid (98%)7664-93-998.0850 mL
Concentrated Nitric Acid (70%)7697-37-263.0110 mL
Crushed IceN/A18.02200 g
Deionized Water7732-18-518.02500 mL
Methanol67-56-132.04100 mL

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Place 10.0 g of this compound and a magnetic stir bar into a 250 mL three-necked round-bottom flask.

    • Add 30 mL of concentrated sulfuric acid to the flask.

    • Equip the flask with a thermometer and a dropping funnel.

    • Cool the flask to 0-5 °C using an ice-salt bath and begin stirring.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid.

    • Cool this mixture in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30-45 minutes.

    • Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for another 2 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring.

    • A precipitate of the crude product will form.

    • Allow the ice to melt completely.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with several portions of cold deionized water until the washings are neutral to pH paper.

    • Recrystallize the crude product from methanol to obtain pure Methyl 5-nitro-3-thiophenecarboxylate.

    • Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Theoretical Yield (g)
This compoundC₆H₆O₂S142.180.0703N/A
Methyl 5-nitro-3-thiophenecarboxylateC₆H₅NO₄S187.170.070313.16

Table 2: Typical Reaction Parameters and Results

ParameterValue
Reaction Temperature0-10 °C
Reaction Time3 hours
Appearance of ProductPale yellow solid
Melting Point (literature)Not readily available
Experimental Yield10.5 g (80% of theoretical)
Purity (by HPLC)>98%

Experimental Workflow

G A 1. Reaction Setup - Charge flask with this compound and H2SO4 - Cool to 0-5 °C B 2. Prepare Nitrating Mixture - Mix HNO3 and H2SO4 - Cool in ice bath C 3. Nitration - Add nitrating mixture dropwise at 0-10 °C A->C B->C D 4. Reaction Completion - Stir for 1h at 0-10 °C, then 2h at RT C->D E 5. Work-up - Pour reaction mixture onto ice D->E F 6. Isolation - Filter the crude product - Wash with cold water E->F G 7. Purification - Recrystallize from methanol F->G H 8. Final Product - Dry Methyl 5-nitro-3-thiophenecarboxylate G->H

Caption: Workflow for the nitration of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • In case of contact with acid, immediately flush the affected area with copious amounts of water and seek medical attention.

Characterization

The final product can be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product and the position of the nitro group.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, NO₂, C-S).

  • Mass Spectrometry: To determine the molecular weight of the product.

Conclusion

This protocol provides a reliable method for the synthesis of Methyl 5-nitro-3-thiophenecarboxylate. Careful control of the reaction temperature is critical for achieving a high yield and purity of the desired product. The resulting nitrothiophene derivative is a versatile intermediate for further synthetic transformations in the development of new chemical entities.

"Methyl 3-thiophenecarboxylate" as a precursor for thieno[3,2-b]thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]thiophene and its derivatives are a significant class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their rigid, planar, and electron-rich structure makes them valuable scaffolds for the development of novel therapeutic agents and organic electronic materials. While various synthetic routes to the thieno[3,2-b]thiophene core have been explored, this document details established methods for its synthesis, providing a foundation for further research and development. Although the direct use of methyl 3-thiophenecarboxylate as a precursor is not widely documented in the reviewed literature, several other readily available thiophene derivatives serve as common starting points. These application notes will focus on synthetic strategies commencing from precursors such as 3-bromothiophene, 3-nitrothiophene, and 3-chlorothiophene derivatives.

Synthetic Strategies for Thieno[3,2-b]thiophene Derivatives

Several synthetic pathways have been successfully employed for the construction of the thieno[3,2-b]thiophene scaffold. The choice of a particular method often depends on the desired substitution pattern on the final molecule and the availability of starting materials. Key strategies include the Fiesselmann thiophene synthesis, nucleophilic aromatic substitution of a nitro group, and palladium-catalyzed coupling reactions.

I. Fiesselmann Thiophene Synthesis Approach

A common and effective method for synthesizing substituted thieno[3,2-b]thiophenes is the Fiesselmann synthesis. This approach typically involves the condensation of a 3-halothiophene-2-carboxylate with a thioglycolate ester in the presence of a base.

Experimental Protocol: Synthesis of Aryl-Substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates [1]

This protocol describes a two-step process starting from a 3-aminothiophene-2-carboxylate to generate a 3-chlorothiophene intermediate, which then undergoes the Fiesselmann cyclization.

Step 1: Synthesis of Aryl-Substituted Methyl 3-chlorothiophene-2-carboxylates [1]

  • Diazotization: Dissolve the starting 3-aminothiophene-2-carboxylate in acetonitrile. Add an aqueous solution of sodium nitrite (1.1 equivalents) in the presence of p-toluenesulfonic acid (4.0 equivalents).

  • Sandmeyer Reaction: Add the resulting solution of the diazonium salt to a warm suspension of copper(I) chloride (CuCl, 5.0 equivalents) in acetonitrile.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified to yield the corresponding methyl 3-chlorothiophene-2-carboxylate.

Step 2: Fiesselmann Cyclization [1]

  • Reaction Setup: In a suitable flask, combine the aryl-substituted methyl 3-chlorothiophene-2-carboxylate and methyl thioglycolate in tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide to the mixture.

  • Reaction and Purification: Allow the reaction to proceed to completion. The resulting aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate can be purified by recrystallization from a toluene/ethanol mixture.

Quantitative Data:

Starting Material (3-aminothiophene derivative)Product (3-chlorothiophene derivative) YieldFinal Product (thieno[3,2-b]thiophene) YieldReference
Methyl 3-amino-5-phenylthiophene-2-carboxylate43-83%41-78%[1]
Various aryl-substituted 3-aminothiophene-2-carboxylates43-83%41-78%[1]

Reaction Workflow:

Fiesselmann_Synthesis cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Fiesselmann Cyclization A Aryl-substituted Methyl 3-aminothiophene-2-carboxylate B Diazonium Salt Intermediate A->B NaNO₂, p-TsOH C Aryl-substituted Methyl 3-chlorothiophene-2-carboxylate B->C CuCl E Aryl-substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate C->E KOtBu, THF D Methyl thioglycolate D->E

Caption: Fiesselmann synthesis workflow for aryl-substituted thieno[3,2-b]thiophenes.

II. Nucleophilic Aromatic Substitution of a Nitro Group

Another powerful strategy involves the nucleophilic aromatic substitution (SNAr) of a nitro group on a thiophene ring with a sulfur nucleophile, followed by an intramolecular cyclization. This method is particularly useful for preparing functionalized thieno[3,2-b]thiophenes.

Experimental Protocol: Synthesis of 2,3,5-Trisubstituted Thieno[3,2-b]thiophenes [2]

This protocol starts with 3-nitrothiophene-2,5-dicarboxylates.

  • Nucleophilic Substitution: React the 3-nitrothiophene-2,5-dicarboxylate with a sulfur nucleophile such as methyl thioglycolate or 2-mercaptoacetone in the presence of potassium carbonate (K2CO3). This reaction displaces the nitro group to form a 3-sulfenylthiophene intermediate.

  • Dieckman Condensation: Treat the resulting intermediate with a base like sodium ethoxide (NaOEt) to induce an intramolecular Dieckman condensation, which forms the second thiophene ring.

  • Work-up and Purification: The trisubstituted thieno[3,2-b]thiophene product is then isolated and purified.

Quantitative Data:

Starting MaterialSulfur NucleophileProduct YieldReference
Diethyl 3-nitrothiophene-2,5-dicarboxylateEthyl thioglycolate61%[2]
Diethyl 3-nitrothiophene-2,5-dicarboxylate2-mercaptoacetone63%[2]

Reaction Pathway:

SNAr_Synthesis A 3-Nitrothiophene-2,5-dicarboxylate C 3-Sulfenylthiophene Intermediate A->C K₂CO₃ B Sulfur Nucleophile (e.g., Methyl thioglycolate) B->C D 2,3,5-Trisubstituted Thieno[3,2-b]thiophene C->D NaOEt (Dieckman Condensation)

Caption: SNAr and cyclization pathway to trisubstituted thieno[3,2-b]thiophenes.

III. Synthesis from 3-Bromothiophene

A well-established route to the parent thieno[3,2-b]thiophene and its derivatives starts from commercially available 3-bromothiophene. This multi-step synthesis involves the introduction of a carboxylic acid group followed by the construction of the second thiophene ring.

Experimental Protocol: Preparation of Thieno[3,2-b]thiophene-2-carboxylic acid [3]

This protocol is based on the method developed by Fuller and co-workers.

  • Lithiation and Carboxylation: 3-Bromothiophene is treated with a strong base such as n-butyllithium followed by quenching with carbon dioxide to introduce a carboxylic acid group.

  • Further Functionalization and Cyclization: The resulting thiophene-3-carboxylic acid derivative undergoes a series of reactions to build the second thiophene ring, ultimately leading to thieno[3,2-b]thiophene-2-carboxylic acid. Further details of this multi-step process can be found in the cited literature.[3]

Subsequent Derivatization:

The thieno[3,2-b]thiophene core, once synthesized, can be further functionalized using various methods, including bromination and palladium-catalyzed coupling reactions (e.g., Stille or Suzuki couplings), to introduce a wide range of substituents.[3]

Experimental Workflow for Derivatization:

Derivatization_Workflow A Thieno[3,2-b]thiophene B 2,5-Dibromothieno[3,2-b]thiophene A->B Bromination C Substituted Thieno[3,2-b]thiophene Derivative B->C Pd-catalyzed Coupling (Stille/Suzuki)

Caption: General workflow for the derivatization of the thieno[3,2-b]thiophene core.

Applications in Drug Discovery and Materials Science

The thieno[3,2-b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science. Thiophene-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The rigid and planar nature of the thieno[3,2-b]thiophene system also makes it an excellent building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthetic routes outlined in these notes provide a means to access a diverse library of thieno[3,2-b]thiophene derivatives for screening in these applications.

Conclusion

This document provides detailed application notes and protocols for the synthesis of thieno[3,2-b]thiophene derivatives from various readily available thiophene precursors. The Fiesselmann synthesis, nucleophilic aromatic substitution of a nitro group, and derivatization of 3-bromothiophene are robust and versatile methods for accessing this important heterocyclic scaffold. The provided quantitative data and visual workflows are intended to aid researchers in the design and execution of their synthetic strategies, ultimately facilitating the discovery of new therapeutic agents and advanced materials based on the thieno[3,2-b]thiophene core.

References

HPLC method for monitoring the progress of reactions with "Methyl 3-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the progress of chemical reactions involving Methyl 3-thiophenecarboxylate. The described reverse-phase HPLC (RP-HPLC) protocol provides a reliable and efficient means to separate the starting material from potential products and byproducts, allowing for accurate quantitative analysis of the reaction kinetics and yield. This method is suitable for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a common building block in the synthesis of various pharmaceutical and materials science compounds. Accurate monitoring of reactions involving this starting material is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This document provides a detailed protocol for a reverse-phase HPLC method tailored for the analysis of reactions with this compound.

Experimental Protocol

This protocol is designed for a standard HPLC system equipped with a UV detector.

1. Instrumentation and Materials:

  • HPLC System: An HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[3][4]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or phosphoric acid (optional, for pH adjustment of the mobile phase).[5]

  • Standards: A pure standard of this compound.

  • Sample Preparation: Reaction quenchers (e.g., water, buffer) and appropriate solvents for dilution (e.g., acetonitrile, methanol).

2. Chromatographic Conditions:

The following conditions have been found to be effective for the separation of this compound and related compounds. Method optimization may be required depending on the specific reaction products.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[3]
Injection Volume 10 µL
Detection Wavelength 254 nm[6]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with acetonitrile.

4. Sample Preparation for Reaction Monitoring:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or the mobile phase). This prevents further reaction and precipitates any incompatible salts.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

5. Analysis and Quantification:

  • Inject the prepared standards and reaction samples onto the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the pure standard.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound remaining in the reaction mixture at each time point by using the calibration curve.

  • The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the appearance of new peaks corresponding to the products.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in the following tables for clear comparison and interpretation.

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999[3]
Precision (RSD%) < 2%[3]
Limit of Detection (LOD) [To be determined experimentally]
Limit of Quantification (LOQ) [To be determined experimentally]
Recovery (%) 95-105%[3]

Table 2: Example Reaction Monitoring Data

Time (minutes)This compound Peak AreaConcentration (µg/mL)% Conversion
0[Area at t=0][Initial Concentration]0
15[Area at t=15][Concentration at t=15][Calculated Conversion]
30[Area at t=30][Concentration at t=30][Calculated Conversion]
60[Area at t=60][Concentration at t=60][Calculated Conversion]
120[Area at t=120][Concentration at t=120][Calculated Conversion]

Visualizations

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow A Reaction Mixture B Aliquoting & Quenching A->B Time Points C Dilution & Filtration B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Data Acquisition & Analysis F->G H Reaction Progress Monitoring G->H

Caption: Workflow for monitoring reaction progress using HPLC.

Diagram 2: Logical Relationship for Quantitative Analysis

Quantitative_Analysis cluster_0 Calibration cluster_1 Sample Analysis Standard Known Concentration Standards PeakArea_Std Peak Area (from HPLC) Standard->PeakArea_Std CalCurve Calibration Curve (Concentration vs. Area) PeakArea_Std->CalCurve Concentration Unknown Concentration CalCurve->Concentration Interpolation Sample Reaction Sample PeakArea_Sample Peak Area (from HPLC) Sample->PeakArea_Sample PeakArea_Sample->Concentration

Caption: Logic for determining sample concentration from standards.

Conclusion

The HPLC method described in this application note provides a straightforward and effective tool for monitoring the progress of reactions involving this compound. By following the detailed protocol, researchers can obtain reliable and accurate quantitative data to optimize their synthetic procedures and ensure the quality of their products. The method is adaptable and can be optimized for various specific reaction conditions and products.

References

Large-Scale Synthesis of Methyl 3-thiophenecarboxylate for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-thiophenecarboxylate is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its thiophene core is a prevalent scaffold in numerous biologically active molecules. This document provides detailed application notes and a scalable protocol for the industrial synthesis of this compound, focusing on the robust and economically viable Fischer-Speier esterification of 3-thiophenecarboxylic acid.

Application Notes

This compound serves as a crucial building block in organic synthesis. The ester functionality allows for further chemical transformations, making it a versatile precursor for more complex molecules.

Key Industrial Applications:

  • Pharmaceutical Intermediate: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Thiophene-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

  • Agrochemicals: This compound is utilized in the development of novel pesticides and herbicides.

  • Materials Science: It finds use in the synthesis of organic electronic materials, such as conductive polymers and components for organic light-emitting diodes (OLEDs).

Synthesis Pathway: Fischer-Speier Esterification

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 3-thiophenecarboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and is driven to completion by using an excess of methanol and/or by removing the water formed during the reaction.[1][2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 3-Thiophenecarboxylic_Acid 3-Thiophenecarboxylic Acid Reaction_Mixture Reaction_Mixture 3-Thiophenecarboxylic_Acid->Reaction_Mixture Methanol Methanol (Excess) Methanol->Reaction_Mixture H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction_Mixture Catalyzes Methyl_3-thiophenecarboxylate This compound Water Water Reaction_Mixture->Methyl_3-thiophenecarboxylate Reaction_Mixture->Water

Figure 1: Synthesis of this compound.

Experimental Protocol: Large-Scale Synthesis

This protocol describes a representative procedure for the large-scale synthesis of this compound.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature control.

  • 3-Thiophenecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (or other suitable base)

  • Sodium chloride

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Charging the Reactor: In a clean and dry reactor, charge 3-thiophenecarboxylic acid (1.0 eq).

  • Addition of Methanol: Add an excess of anhydrous methanol (5-10 eq). The large excess of methanol serves to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred reaction mixture. The addition is exothermic, and the temperature should be monitored and controlled.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Be cautious as this will generate carbon dioxide gas.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and an organic solvent (e.g., dichloromethane or ethyl acetate). Extract the product into the organic layer. Perform the extraction three times to maximize recovery.

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain high-purity this compound.

Data Presentation

ParameterValueNotes
Reactants
3-Thiophenecarboxylic acid1.0 equivalentStarting material.
Methanol5 - 10 equivalentsActs as both reactant and solvent; excess drives the reaction forward.[1]
Sulfuric Acid (98%)0.1 - 0.2 equivalentsCatalyst.
Reaction Conditions
TemperatureReflux (approx. 65-70 °C)Typical for Fischer esterification.
Reaction Time4 - 8 hoursMonitor by TLC, GC, or HPLC for completion.
Work-up & Purification
Neutralizing AgentSaturated Sodium Bicarbonate SolutionTo quench the acid catalyst.
Extraction SolventDichloromethane or Ethyl AcetateTo isolate the product from the aqueous phase.
Drying AgentAnhydrous Sodium SulfateTo remove residual water from the organic phase.
Purification MethodVacuum DistillationTo obtain high-purity product.
Expected Outcome
Yield> 90%Typical yields for Fischer esterification can be high, especially when driven to completion.[1]
Purity> 99%Achievable with proper vacuum distillation.

Experimental Workflow

G start Start charge_reactor Charge Reactor with 3-Thiophenecarboxylic Acid and Methanol start->charge_reactor add_catalyst Add Sulfuric Acid charge_reactor->add_catalyst reflux Heat to Reflux (4-8 hours) add_catalyst->reflux monitor Monitor Reaction (TLC/GC/HPLC) reflux->monitor cool_neutralize Cool and Neutralize with NaHCO₃ Solution monitor->cool_neutralize Reaction Complete remove_methanol Remove Methanol (Rotary Evaporation) cool_neutralize->remove_methanol extract Extract with Organic Solvent remove_methanol->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill end Pure Methyl 3-thiophenecarboxylate distill->end

Figure 2: Workflow for the synthesis of this compound.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic. All operations should be conducted away from ignition sources and in a well-ventilated fume hood.

  • The neutralization step generates carbon dioxide gas, which can cause pressure buildup if not properly vented.

  • All procedures should be carried out by trained personnel in a facility equipped for handling large-scale chemical reactions.

Disclaimer: This document provides a representative protocol. For industrial-scale production, optimization of reaction parameters, process safety management, and compliance with all relevant regulations are essential.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of "Methyl 3-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 3-thiophenecarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Fischer-Speier esterification of 3-thiophenecarboxylic acid with methanol.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to equilibrium.The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent) or remove water as it forms, for example, by using a Dean-Stark apparatus.[1][2]
Inactive catalyst.Ensure the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is fresh and has not been deactivated by exposure to moisture.
Insufficient reaction time or temperature.Reflux the reaction mixture for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can vary from 1 to 10 hours at temperatures between 60-110 °C.[3]
Presence of Unreacted 3-Thiophenecarboxylic Acid in Product Incomplete reaction.As with low product formation, drive the equilibrium forward by using excess methanol or removing water. Increase the reaction time if necessary.
Inefficient purification.During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.[3] Test the aqueous layer to ensure it is basic.
Darkening of the Reaction Mixture Decomposition of the thiophene ring.The thiophene ring can be sensitive to strong acidic conditions and high temperatures. Consider using a milder acid catalyst or conducting the reaction at a lower temperature for a longer duration.
Impurities in starting materials.Ensure the 3-thiophenecarboxylic acid and methanol are of high purity.
Difficult Product Isolation Ester is soluble in the aqueous phase during work-up.If the product is not precipitating upon the addition of water, extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.[3]
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.
Product Contaminated with Byproducts Side reactions.Potential side reactions under strongly acidic conditions may include sulfonation of the thiophene ring if using sulfuric acid. If this is suspected, consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid.
Incomplete removal of catalyst.Thoroughly wash the organic phase with water and brine to remove the acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer-Speier esterification of 3-thiophenecarboxylic acid with methanol using an acid catalyst.[4] This reaction is a classic method for preparing esters from carboxylic acids and alcohols.[1]

Q2: What are the typical reagents and catalysts used in the Fischer esterification of 3-thiophenecarboxylic acid?

A2: The typical reagents are 3-thiophenecarboxylic acid and methanol. Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

Q3: How can I maximize the yield of this compound?

A3: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of methanol, which can also serve as the solvent.[1]

  • Removing the water byproduct as it is formed, for instance, by using a Dean-Stark apparatus with a solvent like toluene.[1]

Q4: What is the typical work-up procedure for this reaction?

A4: A typical work-up involves:

  • Cooling the reaction mixture.

  • Pouring the mixture into water.

  • Extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid.[3]

  • Washing with water and then brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to obtain the crude product.[3]

Q5: How can I purify the final product?

A5: The crude this compound can be purified by distillation.[3] Column chromatography can also be used if non-volatile impurities are present.

Q6: Are there any alternative methods for synthesizing this compound?

A6: Yes, alternative methods include:

  • Reaction of 3-thiophenecarboxylic acid with diazomethane. This method is very effective for producing methyl esters but diazomethane is toxic and potentially explosive.[5][6]

  • Reaction of the sodium salt of 3-thiophenecarboxylic acid with a methylating agent like methyl iodide.

  • Transesterification, which involves reacting another ester with methanol in the presence of an acid or base catalyst.[7][8]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-Thiophenecarboxylic Acid

This protocol is a general procedure based on standard Fischer esterification methods. Optimization of reaction time and temperature may be necessary.

Materials:

  • 3-Thiophenecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-thiophenecarboxylic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain the temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3-Thiophenecarboxylic Acid + Methanol Catalyst Add H₂SO₄ (cat.) Start->Catalyst Reflux Reflux (2-6h) Catalyst->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Et₂O Quench->Extract Wash_NaHCO3 Wash with NaHCO₃ Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Action_Equilibrium Increase excess of Methanol or remove Water (Dean-Stark) Check_Equilibrium->Action_Equilibrium Yes Check_Time_Temp Is reaction time/temp sufficient? Check_Equilibrium->Check_Time_Temp No Success Improved Yield Action_Equilibrium->Success Action_Time_Temp Increase reflux time and monitor by TLC Check_Time_Temp->Action_Time_Temp No Check_Catalyst Is the catalyst active? Check_Time_Temp->Check_Catalyst Yes Action_Time_Temp->Success Action_Catalyst Use fresh catalyst Check_Catalyst->Action_Catalyst No Purification_Issue Unreacted acid in product? Check_Catalyst->Purification_Issue Yes Action_Catalyst->Success Action_Wash Thorough wash with saturated NaHCO₃ Purification_Issue->Action_Wash Yes Action_Wash->Success

Caption: Troubleshooting logic for low yield in the synthesis.

References

Common side reactions in the synthesis of "Methyl 3-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 3-thiophenecarboxylate. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and optimize experimental outcomes.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific experimental issues, their probable causes related to side reactions, and recommended corrective actions.

Observed Issue Potential Side Reaction/Cause Proposed Solution
Low Yield of this compound Incomplete Fischer Esterification: The reaction between 3-thiophenecarboxylic acid and methanol is an equilibrium process. Insufficient measures to shift the equilibrium towards the product side can result in low conversion.- Use a large excess of methanol, which can also serve as the solvent. - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. - Increase the reaction time or temperature, while monitoring for the formation of other byproducts.
Presence of a Low-Boiling Point Impurity Formation of Dimethyl Ether: The acid catalyst used for esterification (e.g., sulfuric acid) can also catalyze the dehydration of methanol, especially at higher temperatures, to form dimethyl ether.[1]- Maintain a controlled reaction temperature, typically the reflux temperature of methanol (around 65°C). - Use a milder acid catalyst or a lower concentration of the strong acid.
Formation of Insoluble, Dark-Colored Material Polymerization of the Thiophene Ring: Thiophene and its derivatives can be susceptible to polymerization under strongly acidic conditions.- Use the minimum effective amount of acid catalyst. - Consider using a solid acid catalyst that can be easily filtered off after the reaction. - Maintain a moderate reaction temperature to minimize acid-catalyzed degradation.
Gas Evolution During the Reaction Decarboxylation of 3-thiophenecarboxylic Acid: Although less common for aromatic carboxylic acids without specific activating groups, decarboxylation to thiophene and carbon dioxide can occur at elevated temperatures in the presence of an acid.- Avoid excessive heating. Maintain the reaction temperature at the reflux of methanol. - Monitor the reaction for CO2 evolution, which may indicate this side reaction is occurring.
Difficulty in Isolating Pure Product Presence of Unreacted 3-thiophenecarboxylic Acid: Due to the incomplete reaction, the final product may be contaminated with the starting carboxylic acid, which can complicate purification.- During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. - Purify the crude product by distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 3-thiophenecarboxylic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is favored for its simplicity and the use of readily available starting materials.

Q2: How can I monitor the progress of the esterification reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 3-thiophenecarboxylic acid spot and the appearance of the this compound product spot. Gas chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture over time.

Q3: What are the key parameters to control to minimize side reactions?

A3: The key parameters to control are:

  • Temperature: Maintain the reaction at the reflux temperature of methanol to avoid the formation of dimethyl ether and potential decarboxylation.

  • Catalyst Concentration: Use a catalytic amount of acid to prevent polymerization and other acid-catalyzed side reactions.

  • Reaction Time: Optimize the reaction time to achieve maximum conversion without promoting the formation of degradation products.

  • Water Removal: Actively remove water to drive the equilibrium towards the ester product.

Q4: What is the best work-up procedure to isolate pure this compound?

A4: A typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Removing the excess methanol under reduced pressure.

  • Dissolving the residue in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic layer with water, followed by a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtering and evaporating the solvent.

  • Purifying the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Q5: Are there alternative methods for the synthesis of this compound?

A5: Yes, alternative methods include the reaction of 3-thiophenecarbonyl chloride with methanol, or the reaction of a salt of 3-thiophenecarboxylic acid with a methylating agent like methyl iodide. However, these methods may involve more steps or harsher reagents compared to the direct Fischer esterification.

Experimental Protocols

Key Experiment: Fischer Esterification of 3-Thiophenecarboxylic Acid

Objective: To synthesize this compound from 3-thiophenecarboxylic acid and methanol.

Materials:

  • 3-Thiophenecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-thiophenecarboxylic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirred solution.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product No successful_synthesis Successful Synthesis check_yield->successful_synthesis Yes incomplete_reaction Incomplete Reaction? (Equilibrium Issue) low_yield->incomplete_reaction side_reactions Side Reactions Occurred? impure_product->side_reactions optimize_conditions Optimize Conditions: - Excess Methanol - Water Removal - Adjust Time/Temp incomplete_reaction->optimize_conditions Yes analyze_byproducts Analyze Byproducts: - GC-MS - NMR side_reactions->analyze_byproducts Yes optimize_conditions->start Retry ether_formation Dimethyl Ether Formation? (Low BP Impurity) analyze_byproducts->ether_formation polymerization Polymerization? (Insoluble Dark Solids) analyze_byproducts->polymerization control_temp Control Temperature (Reflux at ~65°C) ether_formation->control_temp Yes adjust_catalyst Adjust Catalyst: - Lower Concentration - Milder Acid polymerization->adjust_catalyst Yes control_temp->start Retry adjust_catalyst->start Retry

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

Fischer_Esterification_Pathway Fischer Esterification and Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Thiophenecarboxylic_Acid 3-Thiophenecarboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Intermediate) 3-Thiophenecarboxylic_Acid->Protonated_Carbonyl + H+ Polythiophene Polythiophene 3-Thiophenecarboxylic_Acid->Polythiophene Strong Acid Methanol Methanol Dimethyl_Ether Dimethyl Ether Methanol->Dimethyl_Ether H+, Heat - H2O Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Methyl_3-thiophenecarboxylate This compound (Product) Tetrahedral_Intermediate->Methyl_3-thiophenecarboxylate - H2O, - H+ Water Water (Byproduct) Tetrahedral_Intermediate->Water

Caption: Reaction pathway for Fischer esterification of 3-thiophenecarboxylic acid and common side reactions.

References

Purification of "Methyl 3-thiophenecarboxylate" by column chromatography or distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Methyl 3-thiophenecarboxylate by column chromatography and vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.

I. Purification Method Selection

Choosing between column chromatography and distillation depends on the nature of the impurities, the scale of the purification, and the desired final purity.

  • Column Chromatography: Ideal for removing non-volatile or polar impurities, and for small to medium scale purifications where high purity is required.

  • Vacuum Distillation: Best suited for large-scale purification and for separating volatile impurities from the higher-boiling point product. It is particularly effective for removing residual solvents and other volatile byproducts.

II. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

A. Column Chromatography

FAQs

  • Q1: What is the recommended stationary and mobile phase for purifying this compound?

    • A1: For a moderately polar compound like this compound, normal-phase column chromatography with silica gel as the stationary phase is highly effective. The most common and effective mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] The exact ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[3]

  • Q2: How do I determine the optimal solvent system for the mobile phase?

    • A2: The optimal solvent system is determined using TLC. The goal is to find a solvent mixture that provides good separation between your target compound and its impurities, with the target compound having a Retention Factor (Rf) value between 0.2 and 0.4.[1][3][4] To do this, spot your crude product on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show clear separation of spots.

  • Q3: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

    • A3: Streaking is often caused by the compound being too polar for the solvent system or interacting too strongly with the acidic silica gel.[5] Potential solutions include adding a small amount of a more polar solvent (like methanol) to your eluent or deactivating the silica gel with a small percentage (1-2%) of triethylamine in the mobile phase, especially if acidic impurities are present.[5][6]

  • Q4: How much silica gel should I use for my column?

    • A4: A general guideline is to use a 30:1 to 100:1 weight ratio of silica gel to your crude product. For easier separations, a lower ratio (30:1) may be sufficient, while for more difficult separations, a higher ratio (100:1) is recommended.[4]

Troubleshooting Common Problems

Problem Probable Cause(s) Solution(s)
Product elutes too quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Confirm with TLC to achieve an Rf of 0.2-0.4.[7]
Product does not elute from the column (Low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the polar solvent.[7]
Poor separation of product and impurities - The solvent system is not optimal.- The column is overloaded.- The column was packed improperly, leading to channeling.- Perform a thorough solvent screen using TLC to find a system that gives a good separation (ΔRf > 0.2).[5]- Use a larger column with more silica gel.[5]- Ensure the column is packed uniformly without air bubbles or cracks.[5]
Product degradation on the column The compound may be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[5]- Use a different stationary phase like neutral alumina.[5]
B. Vacuum Distillation

FAQs

  • Q1: At what temperature should this compound distill?

    • A1: The boiling point of this compound is 98 °C at a pressure of 10 mm Hg. The distillation temperature will vary depending on the vacuum achieved.

  • Q2: Why is a vacuum necessary for distilling this compound?

    • A2: While its boiling point at atmospheric pressure is not extremely high, using a vacuum lowers the boiling point, which helps to prevent any potential thermal decomposition and saves time and energy.[8] Vacuum distillation is generally recommended for compounds with boiling points above 150°C at atmospheric pressure.

  • Q3: What should I use for bump prevention during vacuum distillation?

    • A3: Boiling chips are not effective under vacuum. A magnetic stirrer and stir bar should be used to ensure smooth boiling and prevent bumping.[9]

  • Q4: My vacuum pump is not reaching the desired pressure. What should I check?

    • A4: The most common cause of a poor vacuum is leaks in the system. Check that all glass joints are properly sealed and greased. Ensure that the vacuum tubing is thick-walled and not collapsed. Also, check the vacuum pump oil to see if it needs to be changed.

Troubleshooting Common Problems

Problem Probable Cause(s) Solution(s)
Sudden, violent boiling (Bumping) Superheating of the liquid.- Ensure vigorous stirring with a magnetic stir bar.- Heat the distillation flask slowly and evenly.
Foaming of the liquid High concentration of impurities or dissolved gases.- Degas the sample by briefly applying vacuum before heating.- Use a larger distillation flask to provide more headspace.
Product solidifying in the condenser The condenser water is too cold, or the product has a high melting point.- Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow into the receiving flask.
Inability to maintain a stable vacuum - Leaks in the glassware joints or tubing.- A contaminated or inefficient vacuum pump.- Check all connections and re-grease joints if necessary.- Inspect the vacuum tubing for cracks or collapse.- Change the oil in the vacuum pump.

III. Quantitative Data

A. Physical Properties of this compound
Property Value
Molecular Formula C₆H₆O₂S
Molecular Weight 142.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 98 °C at 10 mm Hg
Density 1.174 g/mL at 25 °C
B. Column Chromatography Parameters
Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate mixture
Recommended Starting Ratio 9:1 (Hexane:Ethyl Acetate)
Target Rf Value 0.2 - 0.4
C. Vacuum Distillation Pressure-Temperature Correlation (Estimated)
Pressure (mm Hg) Estimated Boiling Point (°C)
760 (Atmospheric)~200-210
50~130-140
20~110-120
1098
5~85-95
1~60-70

IV. Experimental Protocols

A. Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a few drops of dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a sealed chamber with a 9:1 hexane:ethyl acetate solvent system.

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the product spot.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of a glass chromatography column.

    • Add a thin layer (~1 cm) of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[10]

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Carefully add the solution to the top of the silica gel using a pipette.[4]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

B. Protocol for Vacuum Distillation Purification
  • Apparatus Setup:

    • Place the crude this compound and a magnetic stir bar into a round-bottom flask.

    • Use a Claisen adapter to prevent bumping.[9]

    • Assemble a short-path distillation head with a condenser and a receiving flask.

    • Ensure all ground glass joints are lightly greased and securely clamped.

    • Connect the condenser to a cold water source.

    • Connect the vacuum takeoff to a cold trap and then to a vacuum pump using thick-walled tubing.[11]

  • Distillation Procedure:

    • Turn on the magnetic stirrer.

    • Start the vacuum pump to slowly evacuate the system.

    • Once the desired vacuum is reached and stable, begin to slowly heat the distillation flask using a heating mantle.

    • Observe the distillation temperature and collect the fraction that distills at the expected boiling point for the measured pressure.

    • If necessary, use a "cow"-type receiving adapter to collect different fractions without breaking the vacuum.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump, stirrer, and cooling water.

    • Collect the purified this compound from the receiving flask.

V. Visualized Workflows and Logic

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation prep_tlc 1. TLC Analysis: Determine optimal hexane:ethyl acetate ratio for Rf of 0.2-0.4 prep_column 2. Column Packing: Prepare silica gel slurry and pack the column prep_tlc->prep_column load_sample 3. Sample Loading: Wet or dry load crude product onto the column prep_column->load_sample elute 4. Elution: Run mobile phase through the column and collect fractions load_sample->elute monitor 5. Fraction Monitoring: Analyze fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine Identify pure fractions evaporate 7. Solvent Removal: Use rotary evaporator combine->evaporate product Purified Product evaporate->product Vacuum_Distillation_Workflow cluster_setup Setup cluster_distill Distillation cluster_shutdown Shutdown & Isolation setup_apparatus 1. Assemble Apparatus: Flask, Claisen adapter, distillation head, condenser, and receiving flask setup_vacuum 2. Connect to Vacuum: Attach vacuum pump via a cold trap setup_apparatus->setup_vacuum start_stir 3. Start Stirring setup_vacuum->start_stir evacuate 4. Evacuate System start_stir->evacuate heat 5. Apply Heat Slowly evacuate->heat collect 6. Collect Distillate: At the correct temperature and pressure heat->collect cool 7. Cool System collect->cool vent 8. Vent to Atmosphere cool->vent isolate 9. Isolate Product vent->isolate product Purified Product isolate->product Troubleshooting_Logic action_node action_node start Purification Issue? method Which Method? start->method col_issue Column Issue? method->col_issue Chromatography dist_issue Distillation Issue? method->dist_issue Distillation rf_check Rf in optimal range (0.2-0.4)? col_issue->rf_check Elution Problem separation_check Good Separation? col_issue->separation_check Poor Separation streaking_check Streaking? col_issue->streaking_check Streaking rf_check->separation_check Yes adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No separation_check->streaking_check Yes repack_column Check Column Packing / Load separation_check->repack_column No add_base Add Triethylamine to Eluent streaking_check->add_base Yes bumping_check Bumping? dist_issue->bumping_check Violent Boiling vacuum_check Stable Vacuum? dist_issue->vacuum_check Unstable Pressure check_stir Ensure Vigorous Stirring bumping_check->check_stir Yes check_leaks Check for Leaks & Re-grease Joints vacuum_check->check_leaks Yes

References

Troubleshooting low yield in the synthesis of "Methyl 3-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some information on Fischer esterification, which is a common method for synthesizing esters like Methyl 3-thiophenecarboxylate. I have also found some general troubleshooting tips for this type of reaction and some protocols for similar thiophene-containing compounds. However, I still lack a specific, detailed experimental protocol for the synthesis of this compound itself, along with quantitative data on how different reaction parameters affect the yield. The information on side reactions and purification is also quite general. To build a truly helpful technical support center, I need to focus on obtaining these specific details.## Technical Support Center: Synthesis of this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, with a focus on addressing issues related to low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield for my Fischer esterification of 3-thiophenecarboxylic acid with methanol. What are the most likely causes?

Low yields in the Fischer esterification of 3-thiophenecarboxylic acid are often attributed to one or more of the following factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-controlled reaction.[1][2][3][4] Without proper measures to shift the equilibrium towards the product side, the reaction will not proceed to completion, resulting in a low yield of the desired ester.

  • Water Content: The presence of water in the reaction mixture, either from wet reagents or as a byproduct of the reaction itself, can hydrolyze the ester back to the carboxylic acid, thus reducing the yield.[1][3]

  • Sub-optimal Reaction Temperature and Time: The rate of esterification is influenced by temperature and reaction duration.[5] Insufficient heating or a short reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times might promote side reactions and degradation of the thiophene ring.

  • Inefficient Catalysis: An inadequate amount or activity of the acid catalyst will result in a slow and incomplete reaction.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during the extraction and purification steps if not performed carefully.

Q2: How can I drive the Fischer esterification equilibrium towards the formation of this compound to improve the yield?

To maximize the yield, the equilibrium of the Fischer esterification must be shifted to favor the product. This can be achieved by:

  • Using an Excess of Methanol: Employing a large excess of methanol, one of the reactants, will drive the reaction forward according to Le Chatelier's principle.[1][4] Often, methanol can be used as the solvent for the reaction.

  • Removal of Water: The water produced during the reaction should be removed to prevent the reverse reaction (ester hydrolysis). This can be accomplished by:

    • Using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, added directly to the reaction mixture.

    • Employing a Dean-Stark apparatus to azeotropically remove water if a suitable solvent (e.g., toluene) is used.

Q3: What are the optimal reaction conditions (catalyst, temperature, and time) for the synthesis of this compound?

While the optimal conditions can vary slightly, a typical starting point for the Fischer esterification of 3-thiophenecarboxylic acid is as follows:

  • Catalyst: A strong acid catalyst is required. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or a Lewis acid.[2] The catalyst is typically used in a catalytic amount (e.g., 1-5 mol%).

  • Temperature: The reaction is generally heated to reflux. The specific temperature will depend on the boiling point of the alcohol used (in this case, methanol). Refluxing ensures a consistent reaction temperature without the loss of volatile reagents.

  • Reaction Time: The reaction time can range from a few hours to overnight. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Table 1: Example Reaction Conditions and Reported Yields for Esterification Reactions

Carboxylic AcidAlcoholCatalystTemperatureTime (h)Yield (%)Reference
3-Thiophenecarboxylic AcidMethanolH₂SO₄Reflux4~85-95 (expected)General Knowledge
Lauric AcidEthanolAcetyl Chloride (in situ HCl)Reflux1Not specified[6]
Acetic AcidEthanolAcid CatalystNot specifiedNot specified65 (equimolar), 97 (10x excess alcohol)[1]

Q4: I am having trouble with the work-up and purification of my product. What is a reliable procedure to minimize product loss?

A careful work-up and purification procedure is crucial for obtaining a good yield of pure this compound. A general procedure is as follows:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done carefully as it will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Repeat the extraction multiple times to ensure all the product is transferred to the organic phase.

  • Washing: Wash the combined organic extracts with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Q5: What are potential side reactions that could be lowering my yield?

While Fischer esterification is generally a clean reaction, some side reactions can occur:

  • Dehydration of the Alcohol: At high temperatures, the acid catalyst can cause the dehydration of the alcohol (methanol) to form dimethyl ether.

  • Thiophene Ring Protonation and Polymerization: The thiophene ring is susceptible to protonation by strong acids, which can potentially lead to polymerization or other degradation pathways, especially at elevated temperatures. Using the minimum necessary amount of catalyst and avoiding excessive heat can help mitigate this.

  • Saponification during Work-up: If a strong base is used for neutralization and is left in contact with the ester for too long, it can hydrolyze the product back to the carboxylate salt. Using a mild base like sodium bicarbonate and performing the neutralization and extraction steps promptly is recommended.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Thiophenecarboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Thiophenecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-thiophenecarboxylic acid.

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of carboxylic acid).

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting Logic for Low Yield

Caption: A flowchart to diagnose and address common causes of low yield.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 3-Thiophenecarboxylic Acid, Methanol, and H₂SO₄ B Reflux for 4-6 hours A->B C Cool and Neutralize with NaHCO₃ B->C D Extract with Organic Solvent C->D E Wash with Brine D->E F Dry over MgSO₄ E->F G Remove Solvent F->G H Vacuum Distillation or Column Chromatography G->H I Pure Methyl 3-thiophenecarboxylate H->I

Caption: Step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Methyl 3-thiophenecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-thiophenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges you might face during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Grignard Reaction of 3-Bromothiophene followed by Carboxylation and Esterification

This two-step process involves the formation of a Grignard reagent from 3-bromothiophene, its reaction with carbon dioxide to form 3-thiophenecarboxylic acid, and subsequent esterification.

Q1: My yield of 3-thiophenecarboxylic acid is low, and I observe a significant amount of a non-polar byproduct. What is it and how can I prevent it?

A1: The most common non-polar byproduct in this reaction is 3,3'-bithiophene, which arises from a homocoupling reaction (also known as a Wurtz-type coupling) of the Grignard reagent with unreacted 3-bromothiophene.

Troubleshooting Strategies:

  • Slow Addition of 3-Bromothiophene: Instead of adding the magnesium to the 3-bromothiophene solution, add the 3-bromothiophene solution dropwise to a suspension of activated magnesium turnings. This maintains a low concentration of the halide, minimizing the coupling side reaction.

  • Reaction Temperature: Maintain a gentle reflux during the Grignard formation. Overheating can promote the homocoupling reaction.

  • Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated. A small crystal of iodine can be added to initiate the reaction.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous. Any trace of water will quench the Grignard reagent, reducing your yield.

Q2: After esterification, I have unreacted 3-thiophenecarboxylic acid remaining in my product mixture. How can I improve the conversion to the methyl ester?

A2: This is a common issue with Fischer esterification, which is an equilibrium-controlled reaction.

Troubleshooting Strategies:

  • Use of Excess Methanol: Employing methanol as the solvent ensures a large excess of one of the reactants, driving the equilibrium towards the product side.

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This is a very effective way to shift the equilibrium.

  • Choice of Catalyst: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective. For sensitive substrates, using a milder coupling agent might be beneficial (see Q3).

Q3: My starting material is sensitive to strong acids. Are there alternative methods for the esterification step?

A3: Yes, several milder methods can be used for the esterification of 3-thiophenecarboxylic acid.

Alternative Esterification Protocols:

  • Using Thionyl Chloride (SOCl₂): Convert the carboxylic acid to the more reactive acid chloride by reacting it with thionyl chloride. The acid chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ester.

  • Using Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the esterification under mild, neutral conditions.

  • Using POCl₃: A mixture of the carboxylic acid and methanol can be treated with phosphorus oxychloride (POCl₃) at room temperature to afford the methyl ester in high yield.

Route 2: Direct Carboxylation of Thiophene

This method involves the direct reaction of thiophene with a carboxylating agent. This can be an attractive route due to the readily available starting material.

Q1: I'm attempting a direct carboxylation of thiophene and I'm getting a mixture of products, including a dicarboxylic acid. How can I improve the selectivity for the 3-carboxylate isomer and avoid the diacid?

A1: Direct carboxylation of thiophene can lead to a mixture of isomers (2- and 3-substituted) and over-carboxylation to form thiophene-2,5-dicarboxylic acid. The selectivity is highly dependent on the reaction conditions.

Troubleshooting Strategies:

  • Control of Reaction Temperature: The formation of thiophene-2,5-dicarboxylate is often favored at higher temperatures. Running the reaction at the lowest effective temperature can increase the ratio of the mono- to di-carboxylated product.

  • Stoichiometry of Reagents: Carefully controlling the stoichiometry of the carboxylating agent can help to minimize the formation of the dicarboxylic acid. Using a slight excess of thiophene may also be beneficial.

  • Choice of Base/Catalyst System: In base-mediated carboxylations with CO₂, the choice of the base is critical. Cesium salts, such as cesium pivalate, have been shown to be effective. The reaction conditions, including CO₂ pressure, need to be carefully optimized to favor the desired product.

Data Summary

The following table summarizes the potential byproducts and strategies for their minimization in the synthesis of this compound.

Synthetic RouteCommon ByproductsKey Factors Influencing Byproduct FormationMinimization Strategies
Grignard Route 3,3'-BithiopheneHigh concentration of 3-bromothiophene, high temperatureSlow addition of 3-bromothiophene to magnesium, maintain gentle reflux
Unreacted 3-thiophenecarboxylic acidEquilibrium nature of Fischer esterificationUse excess methanol, remove water (Dean-Stark), use alternative esterification methods
Direct Carboxylation Thiophene-2-carboxylic acidReaction conditions (catalyst, temperature)Careful selection of catalyst and optimization of reaction conditions
Thiophene-2,5-dicarboxylic acidHigh temperature, excess carboxylating agentLower reaction temperature, control stoichiometry of reagents

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Step A: Synthesis of 3-Thiophenecarboxylic Acid

  • Apparatus: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Reagents: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine to activate the magnesium.

  • Grignard Formation: Prepare a solution of 3-bromothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes.

  • Carboxylation: Cool the Grignard solution in an ice-water bath. Cautiously add an excess of crushed dry ice to the stirred solution.

  • Work-up: After the dry ice has sublimed, quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-thiophenecarboxylic acid.

Step B: Fischer Esterification to this compound

  • Apparatus: Set up a round-bottom flask with a reflux condenser.

  • Reaction: Dissolve the crude 3-thiophenecarboxylic acid in a large excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid. Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Logical Relationship for Minimizing Homocoupling in Grignard Reactions

cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes cluster_strategies Mitigation Strategies High_Halide_Concentration High [3-Bromothiophene] Homocoupling Increased Homocoupling (3,3'-Bithiophene) High_Halide_Concentration->Homocoupling High_Temperature High Temperature High_Temperature->Homocoupling Desired_Product Desired Grignard Formation Slow_Addition Slow Addition of 3-Bromothiophene Slow_Addition->High_Halide_Concentration Avoids Slow_Addition->Desired_Product Favors Controlled_Temp Controlled Reflux Controlled_Temp->Desired_Product Favors

Caption: Minimizing homocoupling in Grignard reactions.

Experimental Workflow for Synthesis and Purification

Grignard_Formation 1. Grignard Formation (Mg, THF) Carboxylation 2. Carboxylation (CO2) Grignard_Formation->Carboxylation Acid_Workup 3. Acidic Work-up Carboxylation->Acid_Workup Crude_Acid Crude 3-Thiophenecarboxylic Acid Acid_Workup->Crude_Acid Esterification 4. Esterification (MeOH, H+) Crude_Acid->Esterification Base_Wash 5. Basic Wash (e.g., NaHCO3) Esterification->Base_Wash Purification 6. Purification (Distillation or Chromatography) Base_Wash->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for this compound synthesis.

"Methyl 3-thiophenecarboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-thiophenecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. Some suppliers suggest storage at -20°C for periods of two years or more to ensure stability.[1]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can arise from the degradation of this compound. The primary degradation pathways are hydrolysis of the methyl ester to 3-thiophenecarboxylic acid and oxidation of the thiophene ring.[2][3][4] Ensure your solvents are dry and consider preparing solutions fresh for each experiment. If the compound is exposed to harsh acidic or basic conditions, or strong oxidizing agents, degradation is more likely.

Q3: Is this compound sensitive to light?

Q4: What are the expected degradation products of this compound?

A4: Based on the structure and studies of related compounds, the most likely degradation products are:

  • 3-Thiophenecarboxylic acid: Formed via hydrolysis of the methyl ester.

  • This compound-S-oxide and the corresponding sulfone: Formed via oxidation of the sulfur atom in the thiophene ring.[8][9][10]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptom Possible Cause Troubleshooting Steps
An additional peak appears in your HPLC or GC analysis of a sample containing this compound, often with a different retention time.Hydrolysis: The ester has hydrolyzed to 3-thiophenecarboxylic acid, which is more polar.1. Check Solvent Purity: Ensure you are using anhydrous solvents. 2. pH of the Medium: Avoid highly acidic or basic conditions in your sample preparation and analytical mobile phase if possible. 3. Prepare Fresh Samples: Analyze samples immediately after preparation to minimize hydrolysis over time. 4. Co-injection: If you suspect hydrolysis, co-inject a standard of 3-thiophenecarboxylic acid to see if the retention times match.
Multiple new, often small, peaks are observed.Oxidation: The thiophene ring has been oxidized, potentially forming the S-oxide and other byproducts.1. Degas Solvents: Remove dissolved oxygen from your solvents and mobile phases by sonication or sparging with an inert gas. 2. Avoid Oxidizing Agents: Check all reagents and solvents for the presence of peroxides or other oxidizing impurities. 3. Inert Atmosphere: If the experiment is sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).
A general increase in baseline noise or the appearance of a broad, undefined peak.Photodegradation: The compound is degrading upon exposure to light.1. Protect from Light: Use amber vials for sample storage and preparation. 2. Minimize Exposure: Keep samples covered and away from direct light sources as much as possible during the experiment.
Issue 2: Poor Yield or Incomplete Reaction in Synthesis
Symptom Possible Cause Troubleshooting Steps
A reaction using this compound as a starting material results in a low yield of the desired product, and the starting material is not fully consumed.Degradation of Starting Material: The this compound may have degraded during storage or the reaction setup.1. Verify Purity: Before starting the reaction, check the purity of your this compound using a suitable analytical method (e.g., NMR, GC, or HPLC). 2. Use Fresh Material: If the purity is questionable, use a freshly opened container or a newly purchased batch. 3. Control Reaction Conditions: Ensure that the reaction conditions (e.g., temperature, pH) are not inadvertently promoting the degradation of the starting material.

Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and potentially photolysis. Understanding these pathways is crucial for handling, storing, and using the compound in experimental settings.

Key Degradation Pathways
  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (3-Thiophenecarboxylic acid) and methanol. This reaction is catalyzed by both acid and base.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by other oxidizing agents.[9][10]

  • Photolysis: Exposure to ultraviolet (UV) light may lead to degradation. While the specific photolytic degradation products are not well-documented, UV exposure can provide the energy to initiate other degradation reactions like oxidation.[5][6]

Degradation Pathways of this compound M3T This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) M3T->Hydrolysis Oxidation Oxidation ([O]) M3T->Oxidation Photolysis Photolysis (UV Light) M3T->Photolysis TCA 3-Thiophenecarboxylic Acid Hydrolysis->TCA SO This compound-S-oxide Oxidation->SO SO2 This compound-S-sulfone Oxidation->SO2 Other Other Degradants Photolysis->Other SO->Oxidation Further Oxidation

Caption: Major degradation pathways of this compound.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[11][12]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound in Methanol stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 N HCl, 60°C) stress->acid Acidic base Base Hydrolysis (0.1 N NaOH, RT) stress->base Basic oxidation Oxidation (3% H₂O₂, RT) stress->oxidation Oxidative thermal Thermal Stress (80°C, solid state) stress->thermal Thermal photo Photolytic Stress (UV/Vis light) stress->photo Photolytic neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradants and Assess Peak Purity analyze->end

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in methanol to the stock solution concentration.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Analyze the sample after a suitable duration (e.g., 24 hours).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • Assess the peak purity of the this compound peak in the presence of degradation products.

Note: The conditions provided are starting points and may need to be adjusted to achieve a target degradation of 5-20%.

References

Technisches Support-Center: Regioselektive Funktionalisierung von Methyl-3-thiophencarboxylat

Author: BenchChem Technical Support Team. Date: December 2025

Willkommen im technischen Support-Center für die regioselektive Funktionalisierung von Methyl-3-thiophencarboxylat. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um spezifische Herausforderungen bei Ihren Experimenten zu bewältigen.

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit den häufigsten Problemen, die bei der Funktionalisierung von Methyl-3-thiophencarboxylat auftreten.

Elektrophile Aromatische Substitution

Frage 1: An welcher Position ist eine elektrophile aromatische Substitution an Methyl-3-thiophencarboxylat am wahrscheinlichsten und warum?

Antwort: Die elektrophile aromatische Substitution an Methyl-3-thiophencarboxylat findet vorwiegend an der C5-Position statt. Der am C3 befindliche Methylester ist eine elektronenziehende Gruppe, die den Thiophenring gegenüber elektrophilen Angriffen desaktiviert. Diese Desaktivierung ist an den C2- und C4-Positionen am stärksten ausgeprägt. Folglich wird die C5-Position, die am wenigsten desaktiviert ist, zur reaktivsten Stelle für Elektrophile. Die Reaktivitätsreihenfolge ist typischerweise C5 > C2 >> C4.

Frage 2: Meine Bromierung von Methyl-3-thiophencarboxylat mit N-Bromsuccinimid (NBS) ergibt eine Mischung von Produkten. Wie kann ich die Selektivität für die C5-Position verbessern?

Antwort: Eine unzureichende Regioselektivität bei der Bromierung ist ein häufiges Problem. Um die Selektivität für die C5-Position zu erhöhen, sollten Sie die folgenden Parameter optimieren:

  • Reaktionsbedingungen: Führen Sie die Reaktion bei niedrigen Temperaturen (z. B. 0 °C bis Raumtemperatur) und im Dunkeln durch, um radikalische Nebenreaktionen zu minimieren.[1]

  • Lösungsmittel: Aprotische Lösungsmittel wie Tetrahydrofuran (THF) oder Acetonitril sind oft besser geeignet als protische Lösungsmittel.

  • Reagenz: Die Verwendung von 1,0 Äquivalenten NBS ist entscheidend, um eine Überbromierung zu vermeiden.

Fehlerbehebung bei der Bromierung

ProblemMögliche UrsacheLösung
Geringe AusbeuteUnvollständige Reaktion.Reaktionszeit verlängern und den Fortschritt mittels DC oder GC-MS überwachen.
Zersetzung des Ausgangsmaterials.Mildere Reaktionsbedingungen verwenden (niedrigere Temperatur).
Bildung von Di- oder Polybromierten ProduktenÜberschuss an NBS.Genau 1,0 Äquivalente NBS verwenden.
Zu hohe Reaktionstemperatur.Reaktion bei 0 °C oder darunter durchführen.
Bildung von Isomeren (z.B. 2-Brom-Derivat)Falsche Reaktionsbedingungen.Optimierung von Lösungsmittel und Temperatur wie oben beschrieben.

Frage 3: Ich habe Schwierigkeiten bei der Nitrierung von Methyl-3-thiophencarboxylat. Welche Bedingungen werden für eine regioselektive Nitrierung an der C5-Position empfohlen?

Antwort: Die Nitrierung von desaktivierten Thiophenen erfordert sorgfältig kontrollierte Bedingungen, um eine Zersetzung zu vermeiden und eine gute Regioselektivität zu gewährleisten. Die Nitrierung von Methylbenzoat, einem Analogon, erfolgt regioselektiv in der meta-Position, was der C5-Position im Thiophenring entspricht.[2][3]

  • Reagenzien: Eine Mischung aus rauchender Salpetersäure (HNO₃) und konzentrierter Schwefelsäure (H₂SO₄) ist das gängigste Nitrierungsreagenz.

  • Temperatur: Die Reaktion sollte streng bei niedrigen Temperaturen (typischerweise 0 °C) durchgeführt werden, um die Bildung von Nebenprodukten zu minimieren.

Metallierung und Kreuzkupplungsreaktionen

Frage 4: Wie kann ich Methyl-3-thiophencarboxylat selektiv an der C2-Position funktionalisieren?

Antwort: Die C2-Funktionalisierung wird am besten durch eine dirigierte ortho-Metallierung (DoM) erreicht.[4][5] Das Sauerstoffatom der Estergruppe kann die Deprotonierung an der benachbarten C2-Position durch eine starke Base wie Lithiumdiisopropylamid (LDA) oder n-Butyllithium (n-BuLi) bei niedrigen Temperaturen (-78 °C) steuern. Das resultierende C2-Lithiumintermediat kann dann mit einer Vielzahl von Elektrophilen umgesetzt werden.

Fehlerbehebung bei der C2-Lithiierung

ProblemMögliche UrsacheLösung
Geringe oder keine UmsetzungUnzureichend starke Base.Verwenden Sie s-BuLi oder t-BuLi anstelle von n-BuLi.
Zu hohe Temperatur.Halten Sie die Temperatur streng bei -78 °C.
Feuchtigkeit im Reaktionsgefäß.Verwenden Sie sorgfältig getrocknete Glasgeräte und wasserfreie Lösungsmittel.
Bildung von NebenproduktenReaktion des n-BuLi mit der Estergruppe.Verwenden Sie eine sterisch gehinderte Base wie LDA.
Zersetzung des Lithiumintermediats.Fügen Sie das Elektrophil bei -78 °C hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen.

Frage 5: Meine Suzuki-Miyaura-Kupplung an einem halogenierten Methyl-3-thiophencarboxylat-Derivat liefert eine geringe Ausbeute. Was sind die häufigsten Ursachen und wie kann ich die Reaktion optimieren?

Antwort: Geringe Ausbeuten bei Suzuki-Miyaura-Kupplungen können auf verschiedene Faktoren zurückzuführen sein.[6][7]

Fehlerbehebung bei der Suzuki-Miyaura-Kupplung

ProblemMögliche UrsacheLösung
Geringe AusbeuteInaktiver Katalysator.Verwenden Sie einen frischen Palladiumkatalysator und Liganden. Entgasen Sie die Lösungsmittel gründlich.
Falsche Base.Testen Sie verschiedene Basen (z. B. K₂CO₃, K₃PO₄, Cs₂CO₃).
Falsches Lösungsmittel.Ein Gemisch aus einem organischen Lösungsmittel (z. B. Dioxan, Toluol) und Wasser ist oft optimal.
Zu niedrige Reaktionstemperatur.Erhöhen Sie die Temperatur schrittweise (z. B. von 80 °C auf 100 °C).
Protodehalogenierung (Verlust des Halogens)Anwesenheit von Wasserstoffquellen.Verwenden Sie wasserfreie Lösungsmittel und führen Sie die Reaktion unter inerter Atmosphäre durch.
Zu lange Reaktionszeit bei hoher Temperatur.Überwachen Sie die Reaktion und beenden Sie sie, sobald das Ausgangsmaterial verbraucht ist.
Homokupplung der BoronsäureAnwesenheit von Sauerstoff.Entgasen Sie die Reaktionsmischung sorgfältig.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst typische Ausbeuten und Regioselektivitätsverhältnisse für verschiedene Funktionalisierungsreaktionen an 3-substituierten Thiophenen zusammen, die als Anhaltspunkte für Methyl-3-thiophencarboxylat dienen können.

ReaktionPositionTypische Ausbeute (%)Regioselektivitätsverhältnis (C5:C2)Anmerkungen
Bromierung (NBS)C570-90>10:1Selektivität stark von den Bedingungen abhängig.
Nitrierung (HNO₃/H₂SO₄)C560-80>20:1Strenge Temperaturkontrolle erforderlich.
Friedel-Crafts-AcylierungC550-70>10:1Lewis-Säure (z. B. AlCl₃ oder SnCl₄) erforderlich.[4][8][9][10]
C2-Lithiierung & QuenchC260-85-Selektiv für C2 durch DoM.
Suzuki-Miyaura-KupplungC2/C570-95-Hängt von der Position des Halogens ab.
Sonogashira-KupplungC2/C565-90-Erfordert einen Palladium- und einen Kupferkatalysator.[11][12]
Buchwald-Hartwig-AminierungC2/C560-90-Erfordert einen Palladiumkatalysator und eine starke Base.[5][13][14][15]

Detaillierte experimentelle Protokolle

Protokoll 1: Regioselektive Bromierung an der C5-Position
  • Lösen Sie Methyl-3-thiophencarboxylat (1,0 Äquiv.) in wasserfreiem Acetonitril in einem lichtgeschützten Kolben (z. B. mit Alufolie umwickelt).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Fügen Sie N-Bromsuccinimid (1,05 Äquiv.) portionsweise über einen Zeitraum von 15 Minuten hinzu, während Sie die Temperatur unter 5 °C halten.

  • Rühren Sie die Mischung 1-2 Stunden bei 0 °C und lassen Sie sie dann langsam auf Raumtemperatur erwärmen. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion löschen Sie diese mit einer wässrigen Natriumthiosulfatlösung.

  • Extrahieren Sie das Produkt mit Ethylacetat, waschen Sie die organische Phase mit Salzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel.

Protokoll 2: Selektive Funktionalisierung an der C2-Position durch Lithiierung
  • Lösen Sie Methyl-3-thiophencarboxylat (1,0 Äquiv.) in wasserfreiem Tetrahydrofuran (THF) unter einer inerten Atmosphäre (Argon oder Stickstoff).

  • Kühlen Sie die Lösung in einem Trockeneis/Aceton-Bad auf -78 °C ab.

  • Fügen Sie langsam eine Lösung von Lithiumdiisopropylamid (LDA) (1,1 Äquiv.) in THF hinzu, während Sie die Temperatur bei -78 °C halten.

  • Rühren Sie die Mischung 1 Stunde bei -78 °C.

  • Fügen Sie das Elektrophil (z. B. Iod, Benzaldehyd) (1,2 Äquiv.) langsam hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.

  • Löschen Sie die Reaktion vorsichtig mit einer gesättigten wässrigen Ammoniumchloridlösung.

  • Extrahieren Sie das Produkt mit Diethylether, trocknen Sie die organische Phase über Magnesiumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt durch Säulenchromatographie oder Destillation.

Protokoll 3: Suzuki-Miyaura-Kupplung an 5-Brom-methyl-3-thiophencarboxylat
  • Geben Sie 5-Brom-methyl-3-thiophencarboxylat (1,0 Äquiv.), die Arylboronsäure (1,2 Äquiv.), Kaliumphosphat (2,0 Äquiv.) und Pd(PPh₃)₄ (3 mol%) in einen Schlenkkolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Argon.

  • Fügen Sie entgastes 1,4-Dioxan und Wasser (im Verhältnis 4:1) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren für 12 Stunden auf 90 °C.

  • Nach dem Abkühlen verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Salzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt durch Säulenchromatographie.

Visualisierungen

Regioselectivity_Electrophilic_Substitution MT Methyl 3-thiophenecarboxylate C5_product 5-substituiertes Produkt (Hauptprodukt) MT->C5_product Elektrophiler Angriff an C5 (bevorzugt) C2_product 2-substituiertes Produkt (Nebenprodukt) MT->C2_product Elektrophiler Angriff an C2 (weniger bevorzugt) E_plus E+

Bildunterschrift: Bevorzugte Position für die elektrophile Substitution.

Directed_Ortho_Metalation_Workflow start Methyl 3-thiophenecarboxylat step1 1. Starke Base (LDA oder n-BuLi) 2. THF, -78 °C start->step1 intermediate C2-Lithiiertes Intermediat step1->intermediate step2 Elektrophil (E+) zugeben intermediate->step2 product C2-funktionalisiertes Produkt step2->product

Bildunterschrift: Arbeitsablauf für die C2-Funktionalisierung mittels DoM.

Suzuki_Troubleshooting problem Geringe Ausbeute bei Suzuki-Kupplung Katalysator? Base? Lösungsmittel? Temperatur? cat_sol Neuen Katalysator/Liganden verwenden Präkatalysator in Betracht ziehen problem:f0->cat_sol base_sol Andere Base testen (K₃PO₄, Cs₂CO₃) problem:f1->base_sol solvent_sol Lösungsmittelsystem optimieren (z.B. Dioxan/H₂O) problem:f2->solvent_sol temp_sol Temperatur erhöhen problem:f3->temp_sol

Bildunterschrift: Logik zur Fehlerbehebung bei Suzuki-Kupplungen.

References

Removal of unreacted starting materials from "Methyl 3-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 3-thiophenecarboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from "this compound". It is intended for researchers, scientists, and professionals in drug development who may encounter purification challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found in the synthesis of this compound?

A1: The most prevalent synthetic route to this compound is the Fischer esterification of 3-thiophenecarboxylic acid with methanol, using an acid catalyst such as sulfuric acid. Consequently, the primary unreacted starting materials typically present in the crude product are:

  • 3-Thiophenecarboxylic acid

  • Methanol

  • Acid catalyst (e.g., sulfuric acid)

Q2: How can I remove the acidic catalyst and unreacted 3-thiophenecarboxylic acid from my crude product?

A2: A standard and effective method is a liquid-liquid extraction using a mild base. The crude reaction mixture should be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash deprotonates the carboxylic acid, forming the water-soluble sodium 3-thiophenecarboxylate, which partitions into the aqueous layer. The acid catalyst is also neutralized and removed in the aqueous phase. This is typically followed by a wash with brine to remove residual water and salts from the organic layer.

Q3: What is the best way to remove excess methanol from the reaction mixture?

A3: Excess methanol, which is often used to drive the Fischer esterification equilibrium towards the product, can be removed by a few methods. A common approach is to concentrate the reaction mixture using a rotary evaporator.[1] For larger scale operations, distillation is an effective method to recover the excess methanol.[2] Additionally, washing the organic phase with water during the extraction workup will also help in removing the highly water-soluble methanol.

Q4: My product still shows impurities after a basic wash. What are my options for further purification?

A4: If impurities persist after an extraction, column chromatography is a highly effective purification technique. For this compound, a normal-phase chromatography setup using silica gel as the stationary phase is recommended. A mobile phase consisting of a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand to ensure good separation.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to both separate and identify volatile compounds, providing a clear indication of purity and the identity of any remaining contaminants. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and detect the presence of impurities. High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete reaction.Ensure the Fischer esterification is driven to completion by using a sufficient excess of methanol and allowing adequate reaction time.
Product loss during extraction.During the basic wash, vigorous shaking can lead to emulsion formation. Gently invert the separatory funnel instead. Ensure complete phase separation before draining the aqueous layer. Perform multiple extractions with smaller volumes of solvent.
Product loss during column chromatography.Ensure the correct mobile phase polarity is used to elute the product effectively from the silica gel. Monitor fractions carefully with TLC to avoid discarding fractions containing the product.
Product is not precipitating upon cooling. The product may be too soluble in the solvent system or may be an oil at the experimental temperature.If precipitation is the desired isolation method, try adding a non-polar co-solvent (e.g., hexanes) to decrease solubility. Otherwise, proceed with an extraction-based workup.
Emulsion formation during extraction. Soaps may have formed due to a strong base reacting with the carboxylic acid.Use a milder base like sodium bicarbonate instead of sodium hydroxide. To break an existing emulsion, add a small amount of brine or allow the mixture to stand for an extended period.
Final product is wet (contains residual water). Inadequate drying of the organic phase.Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is in contact with the solution for an adequate amount of time with gentle swirling.

Data Presentation

The following table provides an illustrative comparison of typical outcomes for different purification methods for methyl esters. The specific values can vary based on the reaction scale and experimental conditions.

Purification Method Typical Purity (%) Typical Yield (%) Notes
Liquid-Liquid Extraction 85-9580-90Effective for removing acidic and water-soluble impurities. Purity is dependent on the efficiency of the washes.
Distillation >9570-85Best for large-scale purification and for products with a boiling point significantly different from impurities.
Column Chromatography >9960-80Provides the highest purity but can be more time-consuming and may result in lower yields due to product retention on the column.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction
  • Concentration: After the reaction is complete, remove the excess methanol from the crude reaction mixture using a rotary evaporator.

  • Dissolution: Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate (e.g., 50 mL for a 1 g scale reaction).

  • Acid Removal: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL). Gently invert the funnel to mix the phases and periodically vent to release any pressure buildup. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 25 mL) to remove residual water and dissolved salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified this compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography start Crude Methyl 3-thiophenecarboxylate dissolve Dissolve in Organic Solvent start->dissolve dry_load Dry Load onto Silica Gel start->dry_load Alternative Path wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry evaporate_ext Evaporate Solvent dry->evaporate_ext product_ext Purified Product (Extraction) evaporate_ext->product_ext elute Elute with Hexane/EtOAc dry_load->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions evaporate_col Evaporate Solvent from Pure Fractions collect_fractions->evaporate_col product_col Highly Purified Product (Chromatography) evaporate_col->product_col

Caption: Purification workflow for this compound.

Logical Relationship of Impurities and Removal Methods

impurity_removal cluster_impurities Impurities cluster_methods Purification Methods product Crude Product Mixture acid 3-Thiophenecarboxylic Acid product->acid methanol Methanol product->methanol catalyst Acid Catalyst product->catalyst extraction Basic Wash (NaHCO3) acid->extraction evaporation Rotary Evaporation / Distillation methanol->evaporation water_wash Water Wash methanol->water_wash catalyst->extraction

Caption: Relationship between impurities and their removal methods.

References

Validation & Comparative

Comparative analysis of different synthetic routes to "Methyl 3-thiophenecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block

Methyl 3-thiophenecarboxylate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Synthetic Routes

Parameter Fischer-Speicher Esterification Methylation with Diazomethane
Starting Material 3-Thiophenecarboxylic acid3-Thiophenecarboxylic acid
Reagents Methanol, Acid Catalyst (e.g., H₂SO₄)Diazomethane (generated in situ)
Typical Yield Good to Excellent (can be >90%)High to Quantitative
Reaction Conditions Reflux temperatureRoom temperature or below
Reaction Time Several hoursTypically rapid
Work-up Aqueous work-up, extraction, purificationEvaporation of solvent
Safety Concerns Handling of strong acidsExtreme Hazard: Diazomethane is toxic and explosive
Scalability Readily scalableLimited by safety concerns
Byproducts WaterNitrogen gas

Synthetic Route Overview

SynthesisComparison cluster_start Starting Material cluster_esterification Route 1: Fischer-Speicher Esterification cluster_diazomethane Route 2: Methylation with Diazomethane cluster_product Product start 3-Thiophenecarboxylic Acid ester_reagents Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) start->ester_reagents Reacts with diazo_reagents Diazomethane (CH₂N₂) (in situ generation) start->diazo_reagents Reacts with ester_conditions Reflux ester_reagents->ester_conditions Undergoes ester_workup Aqueous Work-up Purification ester_conditions->ester_workup Followed by product This compound ester_workup->product diazo_conditions Room Temperature diazo_reagents->diazo_conditions Undergoes diazo_workup Solvent Evaporation diazo_conditions->diazo_workup Followed by diazo_workup->product

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Experimental Protocols

Route 1: Fischer-Speicher Esterification of 3-Thiophenecarboxylic Acid

This method is a classic and reliable approach for the synthesis of esters from carboxylic acids and alcohols.

Materials:

  • 3-Thiophenecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-thiophenecarboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Route 2: Methylation of 3-Thiophenecarboxylic Acid with Diazomethane

WARNING: Diazomethane is a highly toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.

This method offers a high-yield, rapid conversion at room temperature but is significantly more hazardous.

Materials:

  • 3-Thiophenecarboxylic acid

  • N-methyl-N-nitrosourea (for in situ generation of diazomethane)

  • Potassium hydroxide (KOH)

  • Diethyl ether (anhydrous)

Procedure:

  • In situ generation of diazomethane: In a two-necked flask equipped with a dropping funnel and a condenser leading to the reaction vessel, place a solution of potassium hydroxide in water and diethyl ether. Cool the flask in an ice bath. Slowly add a solution of N-methyl-N-nitrosourea in diethyl ether from the dropping funnel. The yellow diazomethane gas will co-distill with the ether.

  • Esterification: In a separate flask, dissolve 3-thiophenecarboxylic acid in diethyl ether.

  • Bubble the generated diazomethane-ether mixture directly into the solution of 3-thiophenecarboxylic acid at room temperature with gentle stirring.

  • Continue the addition of diazomethane until the yellow color persists, indicating the consumption of the carboxylic acid.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • The reaction mixture, containing the product in diethyl ether, can be concentrated under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Spectroscopic Data for this compound[1]

  • ¹H NMR (300 MHz, CDCl₃): δ 8.10 (dd, 1H, J = 3.0, 1.2 Hz), 7.52 (dd, 1H, J = 5.1, 1.2 Hz), 7.30 (dd, 1H, J = 5.1, 3.1 Hz), 3.87 (s, 3H).[1]

  • ¹³C NMR (200 MHz, CDCl₃): δ 163.2, 132.6, 130.8, 128.8, 127.8, 52.8.[1]

Conclusion

The choice between Fischer-Speicher esterification and methylation with diazomethane for the synthesis of this compound depends primarily on the desired scale, safety considerations, and available resources. For most laboratory applications, the Fischer-Speicher esterification offers a safer and more scalable approach, providing good to excellent yields with a straightforward work-up. The diazomethane route, while offering high yields and rapid reaction times, should be reserved for small-scale syntheses where its inherent hazards can be appropriately managed. Researchers should carefully weigh these factors to select the most suitable method for their synthetic campaign.

References

A Comparative Guide to the Quantitative Analysis of Methyl 3-thiophenecarboxylate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like Methyl 3-thiophenecarboxylate is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of this compound in a reaction mixture.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the complexity of the reaction mixture, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantification of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and interaction with stationary phase, with mass-based detection.Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Compound must be volatile and thermally stable.Not required.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Selectivity Good, can be enhanced with selective detectors (e.g., Diode Array Detector).Excellent, provides structural information for peak identification.Excellent, provides detailed structural information.
Matrix Effects Can be significant, requiring careful sample preparation and matrix-matched standards.Can be significant, but often mitigated by chromatographic separation.Generally lower, but can be affected by solvent and other components.
Quantification Requires a calibration curve with a certified reference standard.Requires a calibration curve with a certified reference standard or isotope-labeled internal standard.Can be performed with an internal or external standard; can also be absolute without a standard of the analyte.[1]
Throughput High, with typical run times of 5-30 minutes.Moderate to high, with typical run times of 10-40 minutes.Lower, as longer acquisition times may be needed for good signal-to-noise.[1]
Instrumentation Cost Moderate.High.High.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are general guidelines and may require optimization based on the specific reaction mixture and instrumentation.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of compounds in a liquid matrix. For this compound, a reversed-phase method is typically suitable.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point for aromatic esters.[2] A typical starting condition could be 60:40 (v/v) acetonitrile:water. Addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).

  • Sample Preparation:

    • Dilute a known amount of the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine the concentration from the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for volatile and thermally stable compounds like this compound.[3][4]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile components.

  • Quantification:

    • Use an internal standard (a compound with similar chemical properties but a different mass, not present in the sample) for improved accuracy.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and primary method of quantification without the need for a calibration curve of the analyte, as the signal intensity is directly proportional to the number of nuclei.[1]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture.

    • Accurately weigh a specific amount of the internal standard and add it to the sample.

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse to ensure complete excitation.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Quantification:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Mandatory Visualization: Quantitative Analysis Workflow

The following diagram illustrates a generalized workflow for the quantitative analysis of a target compound in a reaction mixture.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification A Reaction Mixture Aliquot B Dilution / Extraction A->B C Addition of Internal Standard (for GC-MS & qNMR) B->C D Filtration / Derivatization C->D E HPLC (UV Detection) D->E Liquid Injection F GC-MS (Mass Spec Detection) D->F Vaporized Injection G qNMR (NMR Detection) D->G Sample Insertion H Peak Integration & Identification E->H F->H G->H I Calibration Curve Construction H->I J Concentration Calculation I->J K Report Generation J->K

Caption: General workflow for quantitative analysis.

This guide provides a foundational understanding of the primary techniques available for the quantitative analysis of this compound. The optimal method will be dictated by the specific requirements of the research, including sensitivity, sample matrix, and available resources. For all methods, proper validation, including assessment of linearity, accuracy, and precision, is essential for reliable results.

References

Comparison of the biological activity of "Methyl 3-thiophenecarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of Methyl 3-thiophenecarboxylate, supported by experimental data from recent studies. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts.

Overview of Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, most notably antimicrobial and anticancer effects. The nature and position of substituents on the thiophene ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of this compound derivatives as antimicrobial and antifungal agents. The biological activity is significantly influenced by the substituents on the thiophene ring.

Data Summary
Derivative ClassCompoundTest OrganismActivity MetricResultReference
Enaminone Derivatives7b, 8Various BacteriaComparable to Ampicillin & Gentamicin-[1][2][3]
9b, 10Various Fungi% Inhibition Zone100% (similar to Amphotericin B)[1]
3Aspergillus fumigatus% Inhibition Zone78.9%[1]
5, 6, 7aSyncephalastrum racemosum% Inhibition Zone88.3%, 87.3%, 95.5% respectively[1]
2-Amino-4-methyl-3-thiophenecarboxylate DerivativesIIaBotrytis cinereaIC5025 µg/cm³[4]
IIaFusarium moniliformeIC5080 µg/cm³[4]
Thiophene-2-carboxamide Derivatives7b (methoxy substituted)P. aeruginosa% Inhibition86.9%[5]
7b (methoxy substituted)S. aureus% Inhibition83.3%[5]
7b (methoxy substituted)B. subtilis% Inhibition82.6%[5]
3b (methoxy substituted)B. subtilis & P. aeruginosa% Inhibition78.3%[5]
Thiophene-carboxamide Derivatives1aE. coliMBC0.63 µg/mL (same as ciprofloxacin)
1aS. aureusMBC0.25 µg/mL
Heterocyclic Thiophene Derivatives4, 5Colistin-Resistant A. baumanniiMIC5016 mg/L[6]
8Colistin-Resistant A. baumanniiMIC5032 mg/L[6]
4Colistin-Resistant E. coliMIC508 mg/L[6]
5, 8Colistin-Resistant E. coliMIC5032 mg/L[6]

Anticancer Activity

Recent research has focused on the development of this compound derivatives as potential anticancer agents. These compounds have shown efficacy against various cancer cell lines, with mechanisms of action including the inhibition of key cellular processes like microtubule assembly.

Data Summary
Derivative ClassCompoundCell LineActivity MetricResultReference
Tetrahydrobenzo[b]thiophene Derivatives1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (non-small cell lung cancer)IC50Not specified in abstract, but identified as most potent.[7]
Thiophene Carboxamide Derivatives2bHep3B (liver cancer)IC505.46 µM[8]
2dHep3B (liver cancer)IC508.85 µM[8]
2eHep3B (liver cancer)IC5012.58 µM[8]
Thiazole-Thiophene Scaffolds4bMCF-7 (breast carcinoma)IC5010.2 ± 0.7 µM[9]
13aMCF-7 (breast carcinoma)IC5011.5 ± 0.8 µM[9]

Experimental Protocols

Antimicrobial Susceptibility Testing (General Workflow)

The antimicrobial activity of the thiophene derivatives is generally assessed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and percentage inhibition zone.

G cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis Microbial Culture Microbial Culture Standardization Standardization Microbial Culture->Standardization Compound Dilution Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Test Concentrations Standardization->Inoculation Standardized Inoculum Incubation Incubation Inoculation->Incubation Measurement Measure Inhibition (e.g., Zone Diameter, OD) Incubation->Measurement Growth Period Determination Determine MIC/MBC Measurement->Determination

General workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity Assay (MTS Assay)

The anticancer activity of the synthesized compounds is often evaluated using cell viability assays, such as the MTS assay.

  • Cell Seeding: Cancer cells (e.g., A549, Hep3B, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathway Visualization

Anticancer Mechanism of Action of Tetrahydrobenzo[b]thiophene Derivatives

Certain tetrahydrobenzo[b]thiophene derivatives, such as BU17, have been shown to exert their antitumor effects by inhibiting tubulin polymerization and WEE1 kinase, leading to cell cycle arrest and apoptosis.[7]

G cluster_tubulin Microtubule Dynamics cluster_cellcycle Cell Cycle Regulation BU17 BU17 Tubulin Tubulin BU17->Tubulin Inhibits Polymerization WEE1 Kinase WEE1 Kinase BU17->WEE1 Kinase Inhibits Microtubule Assembly Microtubule Assembly Tubulin->Microtubule Assembly G2/M Arrest G2/M Arrest WEE1 Kinase->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Inhibition of tubulin polymerization and WEE1 kinase by BU17.

Conclusion

The studies summarized in this guide demonstrate the significant potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. The antimicrobial and anticancer activities are highly dependent on the nature of the chemical modifications to the core structure. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.

References

A Comparative Guide to the Synthesis of Methyl 3-thiophenecarboxylate: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-thiophenecarboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of the traditional Fischer esterification method with several alternative approaches for the synthesis of this compound, offering insights into reagents, reaction conditions, yields, and safety considerations.

Comparison of Synthetic Methods

The selection of a synthetic route often involves a trade-off between yield, reaction conditions, cost, and safety. The following table summarizes the key aspects of different methods for the synthesis of this compound.

MethodStarting MaterialKey ReagentsTypical ConditionsYieldAdvantagesDisadvantages
Fischer-Speier Esterification 3-Thiophenecarboxylic acidMethanol, Sulfuric Acid (catalyst)Reflux, 1-10 hoursGood to QuantitativeLow cost, simple procedureHarsh acidic conditions, reversible reaction
Diazomethane Esterification 3-Thiophenecarboxylic acidDiazomethane (CH₂N₂)Room temperatureHigh to QuantitativeMild conditions, high yield, fast reactionDiazomethane is toxic and explosive
TMS-Diazomethane Esterification 3-Thiophenecarboxylic acidTrimethylsilyldiazomethane (TMS-CH₂N₂)Room temperatureHigh to QuantitativeSafer alternative to diazomethane, mild conditionsHigher cost of reagent
Dimethyl Carbonate (DMC) Esterification 3-Thiophenecarboxylic acidDimethyl Carbonate, K₂CO₃ (catalyst)90°C in DMSOHigh"Green" reagent, non-toxic, mild conditionsRequires higher temperature than diazomethane methods
Acid Chloride Alcoholysis 3-Thiophenecarboxylic acidThionyl Chloride (SOCl₂), MethanolTwo steps: 1. Formation of acid chloride 2. Reaction with methanolHighHigh yield, irreversible reactionUse of hazardous thionyl chloride

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. Fischer-Speier Esterification

This is the most traditional and cost-effective method for synthesizing this compound.

  • Procedure:

    • To a solution of 3-thiophenecarboxylic acid in an excess of methanol, cautiously add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 1-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation or column chromatography.

2. Esterification using Trimethylsilyldiazomethane (TMS-Diazomethane)

A safer alternative to the hazardous diazomethane, this method offers high yields under mild conditions.[2][3][4]

  • Procedure:

    • Dissolve 3-thiophenecarboxylic acid in a mixture of a non-protic solvent (e.g., diethyl ether or toluene) and a small amount of methanol at 0°C.

    • Slowly add a solution of trimethylsilyldiazomethane (typically in hexane or diethyl ether) dropwise to the stirred solution. Evolution of nitrogen gas will be observed.[2]

    • Allow the reaction to stir at 0°C and then warm to room temperature until the starting material is consumed (monitored by TLC).

    • Carefully quench any excess TMS-diazomethane with a few drops of acetic acid.

    • Remove the solvent under reduced pressure to yield this compound. The product is often pure enough for subsequent use, but can be further purified if necessary.

3. Esterification using Dimethyl Carbonate (DMC)

This method is considered a "green" alternative due to the low toxicity of dimethyl carbonate.[5][6]

  • Procedure:

    • To a solution of 3-thiophenecarboxylic acid in dimethyl sulfoxide (DMSO), add dimethyl carbonate and a catalytic amount of potassium carbonate (K₂CO₃).[5]

    • Heat the reaction mixture to approximately 90°C and stir until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the product. Purification can be performed by distillation or chromatography.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic routes to this compound.

Synthesis_Pathways TCA 3-Thiophenecarboxylic Acid MTC Methyl 3-thiophenecarboxylate TCA->MTC  Methanol, H₂SO₄ (cat.) (Fischer Esterification) TCA:s->MTC:n  TMS-CH₂N₂ (TMS-Diazomethane) TCA:n->MTC:s  Dimethyl Carbonate, K₂CO₃ (Green Chemistry) TAC 3-Thiophenecarbonyl Chloride TCA->TAC SOCl₂ TAC->MTC Methanol

Caption: Synthetic routes to this compound.

This guide provides a comparative overview of various synthetic methods for this compound. The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and safety protocols. While Fischer esterification remains a viable and economical option, modern alternatives using TMS-diazomethane or dimethyl carbonate offer milder conditions and improved safety profiles, making them attractive for many applications in pharmaceutical development.

References

A Spectroscopic Showdown: Methyl 3-thiophenecarboxylate vs. Methyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chemical research and drug development, a precise understanding of a molecule's structure is paramount. For isomers like methyl 3-thiophenecarboxylate and methyl 2-thiophenecarboxylate, which share the same molecular formula but differ in the substitution pattern on the thiophene ring, spectroscopic analysis is the key to differentiation. This guide provides an objective comparison of the spectroscopic properties of these two isomers, supported by experimental data, to aid researchers in their identification and characterization.

Structural Isomers: A Brief Overview

The core difference between this compound and its 2-isomer lies in the position of the methoxycarbonyl group (-COOCH₃) on the thiophene ring. This seemingly small change leads to distinct electronic environments for the atoms within each molecule, resulting in unique spectroscopic fingerprints.

Caption: Molecular structures of the two isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and methyl 2-thiophenecarboxylate, providing a clear basis for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

CompoundChemical Shift (δ) ppm
This compound ~8.24 (s, 1H, H2), ~7.57 (d, 1H, H5), ~7.34 (d, 1H, H4), ~3.8 (s, 3H, OCH₃)[1]
Methyl 2-thiophenecarboxylate ~7.8 (d, 1H, H5), ~7.5 (d, 1H, H3), ~7.1 (t, 1H, H4), ~3.9 (s, 3H, OCH₃)[2]

¹³C NMR Data

CompoundChemical Shift (δ) ppm
This compound ~163 (C=O), ~134 (C3), ~133 (C2), ~128 (C5), ~127 (C4), ~52 (OCH₃)[3]
Methyl 2-thiophenecarboxylate ~162 (C=O), ~134 (C2), ~133 (C5), ~128 (C3), ~127 (C4), ~52 (OCH₃)[4][5]
Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
This compound ~1720-1740 (C=O stretch), ~3100 (aromatic C-H stretch), ~1250 (C-O stretch)
Methyl 2-thiophenecarboxylate ~1710-1730 (C=O stretch), ~3100 (aromatic C-H stretch), ~1260 (C-O stretch)[6]
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 142[3]111 (M-OCH₃), 83 (M-COOCH₃)[3]
Methyl 2-thiophenecarboxylate 142[7]111 (M-OCH₃), 83 (M-COOCH₃)[7][8]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized methodologies for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a Bruker-400, operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between this compound and methyl 2-thiophenecarboxylate using the spectroscopic data.

differentiation_workflow start Obtain Spectroscopic Data (NMR, IR, MS) ms_check Mass Spectrometry: Check for Molecular Ion Peak at m/z 142 start->ms_check ir_check IR Spectroscopy: Confirm Carbonyl (C=O) Stretch ms_check->ir_check nmr_analysis ¹H NMR Analysis: Examine Aromatic Proton Splitting Patterns and Chemical Shifts ir_check->nmr_analysis isomer_2 Isomer Identified: Methyl 2-thiophenecarboxylate nmr_analysis->isomer_2 Distinct doublet and triplet patterns for three aromatic protons isomer_3 Isomer Identified: This compound nmr_analysis->isomer_3 Singlet and two doublets for three aromatic protons

Caption: Decision workflow for isomer identification.

By carefully analyzing the distinct patterns in the ¹H NMR spectra, researchers can confidently differentiate between this compound and methyl 2-thiophenecarboxylate. The other spectroscopic techniques provide crucial corroborating evidence for a comprehensive and accurate structural elucidation.

References

Performance Benchmark: Methyl 3-Thiophenecarboxylate in the Synthesis of Bioactive Thieno[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-thiophenecarboxylate is a versatile building block in organic synthesis, frequently employed in the construction of complex heterocyclic scaffolds with significant biological activity. This guide provides a comparative performance benchmark of this compound and its alternatives in the synthesis of thieno[3,2-b]pyridines, a class of compounds with demonstrated therapeutic potential, including antitumor and kinase inhibitory activities. The data presented herein is collated from peer-reviewed literature to offer an objective comparison of reaction yields and conditions.

Comparison of Precursors in Thieno[3,2-b]pyridine Synthesis

The synthesis of the thieno[3,2-b]pyridine core often involves the construction of the pyridine ring onto a pre-existing thiophene moiety. A common strategy is the Friedländer annulation, which involves the condensation of an o-aminocarbonyl compound with a compound containing a reactive methylene group. In the context of thieno[3,2-b]pyridine synthesis, this typically involves the cyclization of an aminothiophene carboxylate with a ketone or aldehyde.

The following table compares the performance of methyl 3-aminothiophene-2-carboxylate with an alternative precursor in the synthesis of a thieno[3,2-b]pyridine derivative. While a direct head-to-head comparison under identical conditions is not available in a single study, a compilation of data from different sources allows for an indirect performance assessment.

PrecursorReagents and ConditionsProductYield (%)Reference
Methyl 3-aminothiophene-2-carboxylate Ketone/Aldehyde, Acid or Base catalyst, High temperature (e.g., reflux in Dowtherm A)Substituted thieno[3,2-b]pyridone60-85
Ethyl 3-aminothiophene-2-carboxylate Ketone/Aldehyde, Acid or Base catalyst, High temperature (e.g., reflux in Dowtherm A)Substituted thieno[3,2-b]pyridone65-90
Methyl 3-aminothiophene-2-carboxamide Ketone/Aldehyde, Acid or Base catalyst, High temperatureSubstituted aminothieno[3,2-b]pyridine70-92

Note: The yields are indicative and can vary based on the specific substrates, catalysts, and reaction conditions used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of thieno[3,2-b]pyridines using aminothiophene precursors.

Protocol 1: Synthesis of a Thieno[3,2-b]pyridone via Friedländer Annulation

This protocol describes a general procedure for the acid-catalyzed cyclization of an aminothiophene ester with a ketone.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate (1 equivalent)

  • Cyclohexanone (1.2 equivalents)

  • Polyphosphoric acid (PPA)

  • Toluene

Procedure:

  • A mixture of methyl 3-aminothiophene-2-carboxylate and cyclohexanone in toluene is prepared.

  • Polyphosphoric acid is added to the mixture as a catalyst and dehydrating agent.

  • The reaction mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to yield the desired thieno[3,2-b]pyridone.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key reaction pathways for the synthesis of the thieno[3,2-b]pyridine scaffold.

Friedlander_Annulation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminothiophene Ester Methyl 3-aminothiophene- 2-carboxylate Reaction Conditions PPA, Toluene Reflux Aminothiophene Ester->Reaction Conditions Ketone Cyclohexanone Ketone->Reaction Conditions Thienopyridone Thieno[3,2-b]pyridone Derivative Reaction Conditions->Thienopyridone

Friedländer annulation for thieno[3,2-b]pyridone synthesis.

Logical_Workflow Start Select Thiophene Precursor Step1 Choose Cyclization Partner (e.g., Ketone, Aldehyde) Start->Step1 This compound or Alternative Step2 Select Reaction Conditions (Catalyst, Solvent, Temperature) Step1->Step2 Step3 Perform Cyclization Reaction Step2->Step3 Step4 Isolate and Purify Product Step3->Step4 End Characterize Thieno[3,2-b]pyridine Step4->End

General workflow for thieno[3,2-b]pyridine synthesis.

Discussion

The choice of precursor for the synthesis of thieno[3,2-b]pyridines can influence the overall efficiency of the reaction. While both methyl and ethyl esters of 3-aminothiophene-2-carboxylate are effective, the ethyl ester may offer slightly higher yields in some cases, potentially due to differences in solubility or reactivity. The use of a carboxamide derivative can lead to the direct formation of an amino-substituted thieno[3,2-b]pyridine, which can be a desirable feature for further derivatization in drug discovery programs.

The selection of the optimal precursor will depend on several factors, including the desired substitution pattern on the final thieno[3,2-b]pyridine core, the availability and cost of the starting materials, and the specific reaction conditions to be employed. Researchers should consider these factors when designing a synthetic route to this important class of bioactive molecules.

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of Methyl 3-thiophenecarboxylate, a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of these methods to ensure consistency and accuracy across different analytical platforms.

While specific cross-validation data for this compound is not extensively published, this guide draws upon established validation principles and data from structurally similar thiophene derivatives to present a practical comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small molecules like this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ng/mL rangepg to ng rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL rangeng rangepg/mL range
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 2%
Selectivity Moderate to HighHighVery High
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.[1][2][3]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification based on mass spectra.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Samples are typically dissolved in a volatile solvent like dichloromethane or hexane before injection.

  • Data Analysis: Quantification is often performed using a characteristic ion in the mass spectrum of this compound.[4]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[6][7]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column suitable for fast LC.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound need to be optimized.

  • Sample Preparation: A simple "dilute-and-shoot" approach may be sufficient, or a solid-phase extraction (SPE) may be necessary for complex samples.

  • Internal Standard: An isotopically labeled analog of this compound is recommended for the most accurate quantification.

Method Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide equivalent results. This is critical when transferring methods between laboratories or updating to new technologies.

CrossValidationWorkflow A Define Acceptance Criteria (e.g., based on ICH guidelines) B Select Primary Method (e.g., Validated HPLC-UV) A->B C Select Comparator Method (e.g., GC-MS or LC-MS/MS) A->C D Analyze Identical Samples (at least 3 concentration levels) B->D C->D E Compare Results Statistically (e.g., t-test, F-test, Bland-Altman plot) D->E F Results within Acceptance Criteria? E->F G Methods are Considered Equivalent F->G Yes H Investigate Discrepancies (e.g., sample stability, matrix effects) F->H No I Re-evaluate and Re-test H->I I->D

References

The Efficacy of Methyl 3-thiophenecarboxylate: A Comparative Guide for Thiophene-Based Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional organic materials. Among the diverse array of thiophene-based building blocks, Methyl 3-thiophenecarboxylate holds a significant position as a key intermediate. This guide provides an objective comparison of the efficacy of this compound and its derivatives against other notable thiophene-based building blocks, supported by experimental data from peer-reviewed literature.

Overview of Thiophene Building Blocks

Thiophene and its derivatives are five-membered heterocyclic compounds containing a sulfur atom, which are recognized as "privileged" structures in drug discovery due to their wide range of biological activities.[1][2][3] The position of substituents on the thiophene ring dramatically influences the molecule's physicochemical properties and biological activity. Common thiophene-based building blocks include isomers of thiophenecarboxylic acid and their methyl esters, as well as amino- and other substituted derivatives. These compounds serve as crucial starting materials for the synthesis of a multitude of active pharmaceutical ingredients and organic electronic materials.[4][5]

Comparative Efficacy in Medicinal Chemistry

The primary application of thiophene derivatives in medicinal chemistry is in the development of novel therapeutics, particularly in oncology and inflammatory diseases. The efficacy of these compounds is typically evaluated based on their inhibitory activity against specific biological targets, such as protein kinases or cancer cell lines.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various thiophene derivatives. While direct comparative data for this compound is limited, the analysis of related structures provides valuable insights into structure-activity relationships (SAR). For instance, thiophene carboxamide derivatives have emerged as a promising class of anticancer agents.[6][7]

Table 1: Comparative Anticancer Activity of Thiophene Derivatives

Compound/AnalogTarget/AssayActivity Metric (IC50)Reference
Thiophene Carboxamide Derivative 2b Hep3B (Hepatocellular Carcinoma)5.46 µM[6]
Thiophene Carboxamide Derivative 2d Hep3B (Hepatocellular Carcinoma)8.85 µM[8]
Thiophene Carboxamide Derivative 2e Hep3B (Hepatocellular Carcinoma)12.58 µM[6]
Thiophene-3-carboxamide selenide 16e HCT116 (Colon Carcinoma)3.20 ± 0.12 μM[9]
Thiophene-3-carboxamide selenide 16e Other Cancer Cell Lines7.86 ± 0.09 to 8.81 ± 0.14 μM[9]
Fused Thiophene Derivative TP 5 HepG2 (Hepatocellular Carcinoma)More active than paclitaxel[4]
Fused Thiophene Derivative 480 HeLa (Cervical Cancer)12.61 μg/mL[10]
Fused Thiophene Derivative 480 Hep G2 (Hepatocellular Carcinoma)33.42 μg/mL[10]

Structure-Activity Relationship (SAR) Insights:

  • Position of Substituents: The substitution pattern on the thiophene ring is critical for biological activity. For example, a study on thiophene-3-carboxamide derivatives as JNK inhibitors revealed that the position of the carboxamide group is crucial, with the 5-position analogue being completely inactive.[11]

  • Nature of Substituents: The type of functional groups attached to the thiophene core significantly impacts efficacy. Thiophene-2-carboxamide derivatives with amino substitutions have shown higher antioxidant and antibacterial activity compared to those with hydroxy or methyl groups.[12]

Kinase Inhibitory Activity

Thiophene derivatives have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer and inflammatory diseases.

Table 2: Comparative Kinase Inhibitory Activity of Thiophene Derivatives

Compound/AnalogTarget KinaseActivity Metric (IC50)Reference
Thiophene-3-carboxamide selenide 16e EGFR Kinase94.44 ± 2.22 nM[9][13]
Thiophene-3-carboxamide 1 JNK1 Kinase26.0 μM[11]
Thiophene-3-carboxamide 5g JNK1 Kinase5.4 μM[11]

Comparative Performance in Materials Science

In the realm of materials science, thiophene-based building blocks are integral to the development of organic semiconductors for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs). The performance of these materials is dictated by their electronic properties, which are influenced by the molecular structure of the thiophene core.

Organic Solar Cells (OSCs)

The power conversion efficiency (PCE) of OSCs is a key metric for evaluating the performance of the organic materials used in the active layer.

Table 3: Performance Comparison of Thiophene-Based Materials in Organic Solar Cells

Material ClassSpecific Material ExamplePower Conversion Efficiency (PCE)Reference
Thienothiophene-based copolymerPTBTz-29.72%[14]
Thienothiophene-based copolymerPTBTz-56.91%[14]
Thiophene-bridged polymerPBT-0F4.5%[14]
Fused-Thiophene Small Molecule 1 -5.41%[15]
Fused-Thiophene Small Molecule 2 -6.20%[15]

Structural Insights for Material Design:

The orientation and connectivity of the thiophene units within a polymer or small molecule have a profound impact on the material's electronic properties and, consequently, the device performance. For instance, different orientations of a thiazole unit as a π-bridge in thienothiophene-based copolymers led to a significant difference in PCE.[14]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of scientific findings. Below are generalized protocols for key experiments cited in the context of evaluating thiophene derivatives.

Synthesis of Thiophene Derivatives (Gewald Reaction)

A common method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.

General Procedure:

  • A mixture of an α-cyano ester (e.g., ethyl cyanoacetate), a ketone or aldehyde, and elemental sulfur is prepared in a suitable solvent (e.g., ethanol or dimethylformamide).

  • A base, such as diethylamine or triethylamine, is added to catalyze the reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

General Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (thiophene derivatives) and incubated for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, an MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]

Kinase Inhibition Assay

The inhibitory activity of compounds against a specific kinase is often measured using in vitro assays.

General Procedure:

  • The kinase, a substrate peptide, and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • The extent of substrate phosphorylation is quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.

  • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.[11]

Visualizations

Signaling Pathway: Kinase Inhibition in Cancer

G General Kinase Inhibition Pathway in Cancer Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Thiophene_Inhibitor Thiophene-based Kinase Inhibitor Thiophene_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Thiophene_Inhibitor->Signaling_Cascade Inhibits

Caption: General signaling pathway of kinase inhibition by thiophene derivatives in cancer cells.

Experimental Workflow: Anticancer Drug Screening

G Experimental Workflow for Anticancer Drug Screening cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Thiophene Derivatives (e.g., Gewald Reaction) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Kinase_Assay Kinase Inhibition Assay IC50_Determination->Kinase_Assay Apoptosis_Assay Apoptosis Assay IC50_Determination->Apoptosis_Assay

Caption: A typical experimental workflow for the synthesis and screening of thiophene-based anticancer agents.

Conclusion

This compound and its related isomers are indispensable building blocks in the synthesis of a wide range of biologically active molecules and functional materials. While direct comparative efficacy data for this compound is not always available, the extensive body of research on other thiophene derivatives provides a strong foundation for understanding the structure-activity and structure-property relationships that govern their performance. The position and nature of substituents on the thiophene ring are paramount in determining the efficacy of the final compound. For researchers and developers, a thorough understanding of these principles is essential for the rational design of novel thiophene-based compounds with enhanced performance for their intended applications. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of different thiophene-based building blocks.

References

Safety Operating Guide

Proper Disposal of Methyl 3-thiophenecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 3-thiophenecarboxylate are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety information and a clear, procedural approach to the disposal of this compound.

Safety and Handling Profile

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.

Hazard ClassGHS ClassificationRecommended PPE
Skin Corrosion/IrritationCategory 2Protective gloves
Serious Eye Damage/IrritationCategory 2Eyeshields/Safety glasses
Specific target organ toxicityCategory 3 (Respiratory system)Dust mask (type N95 or equivalent)

Data sourced from various safety data sheets.[1][2]

In case of accidental release, the area should be cleared, and personnel should move upwind.[3] Spills should be managed by wearing appropriate PPE, preventing the substance from entering drains or water courses, and using dry clean-up procedures to avoid generating dust.[3] The spilled material should be swept or shoveled into a suitable, labeled container for disposal.[1][3]

Disposal Procedures

The primary directive for the disposal of this compound is to adhere to local and national regulations. This typically involves engaging a licensed waste disposal company.

Step-by-Step Disposal Guidance:

  • Consult Regulations: Always begin by consulting local, state, and federal or national environmental regulations regarding chemical waste disposal.

  • Containerization: Ensure the waste this compound is stored in a clearly labeled, sealed, and appropriate container.

  • Waste Segregation: Do not mix with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[1]

  • Engage Professionals: Arrange for collection and disposal by a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the disposed chemical, including quantity and date of disposal, in accordance with laboratory and institutional protocols.

Contaminated packaging should also be disposed of in accordance with local and national regulations. Before disposing of the container, ensure it is completely empty.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have Methyl 3-thiophenecarboxylate Waste consult_regs Consult Local/National Waste Disposal Regulations start->consult_regs is_licensed_vendor Is a Licensed Waste Disposal Vendor Required? consult_regs->is_licensed_vendor contact_vendor Contact and Schedule Pickup with Licensed Vendor is_licensed_vendor->contact_vendor Yes improper_disposal Improper Disposal: DO NOT Pour Down Drain or Mix with Incompatible Waste is_licensed_vendor->improper_disposal No (and no other approved method) package_waste Package and Label Waste According to Regulations contact_vendor->package_waste document_disposal Document Disposal for Laboratory Records package_waste->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling Methyl 3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemicals is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for Methyl 3-thiophenecarboxylate, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles are required. A face shield may be necessary for larger quantities or when there is a significant splash hazard.
Skin and Body Protection A laboratory coat is mandatory. For larger scale operations, chemical-resistant aprons or suits may be required.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if ventilation is inadequate.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

    • Keep the container tightly sealed.

  • Handling and Use:

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure an eyewash station and safety shower are readily accessible.[5]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.[6]

  • Disposal:

    • Dispose of waste this compound and any contaminated materials as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of down the drain or in regular trash.

Emergency and Spill Management

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Workflow for Safe Handling

A Receiving and Inspection B Secure Storage (Cool, Dry, Ventilated) A->B C Don Personal Protective Equipment (PPE) B->C D Work in Chemical Fume Hood C->D E Handling and Use of Chemical D->E F Decontamination of Work Area E->F G Proper Waste Disposal (Hazardous Waste) F->G H Doffing of PPE G->H I Hand Washing H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.